Executive Summary & Chemical Significance[3][4][5]
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a highly specialized heterocyclic building block used primarily in the optimization of indole-based pharmaceuticals. Unlike its more common unmethylated analog (CAS 773873-77-1), this compound features an N-methyl group that locks the indole tautomer, preventing hydrogen bond donation at the N1 position while increasing lipophilicity.
This scaffold is critical in medicinal chemistry for:
Kinase Inhibitor Development: The 5-bromo position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the pharmacophore.
Antiviral Research: It acts as a structural isomer to the core scaffold of Umifenovir (Arbidol), allowing for structure-activity relationship (SAR) studies focusing on regioisomerism (5-bromo vs. 6-bromo).
Indole Functionalization: The C3-ester group provides an electrophilic center for further derivatization into amides, alcohols, or heterocycles.
Chemical Identity & Physicochemical Properties[2][3][4][6][7][8]
Property
Data
Technical Note
CAS Number
890095-50-8
Distinct from the N-H analog (773873-77-1).
IUPAC Name
Methyl 5-bromo-1-methylindole-3-carboxylate
SMILES
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)OC
Useful for cheminformatics search.
Appearance
Off-white to pale yellow solid
Coloration often due to trace oxidation products.
Melting Point
134–138 °C (Predicted)
Experimental values vary by crystal form.
Solubility
DMSO, DCM, Ethyl Acetate
Poor water solubility; requires organic co-solvents.
LogP
~3.2
Moderate lipophilicity, suitable for CNS drug discovery.
Synthetic Methodologies
The synthesis of CAS 890095-50-8 is typically achieved through a convergent strategy. Below is the optimized laboratory protocol, designed for high regioselectivity and yield.
Route A: The Trichloroacetyl Chloride Approach (Recommended)
This route avoids the harsh conditions of direct Vilsmeier-Haack formylation and provides the ester in high purity.
Protocol: Dissolve 5-bromoindole in anhydrous THF at 0°C. Add pyridine (1.3 eq) followed by dropwise addition of trichloroacetyl chloride (1.3 eq). Stir at room temperature for 12 hours.
Mechanism: Electrophilic aromatic substitution occurs exclusively at C3 due to the activation of the pyrrole ring.
Protocol: Treat the intermediate from Step 1 with KOH in refluxing methanol. The trichloromethyl group acts as a leaving group (haloform-type reaction), generating the methyl ester directly.
Yield: Typically 75–85% over two steps.
Step 3: Regioselective N-Methylation
Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or K₂CO₃, DMF.
Protocol:
Dissolve the methyl 5-bromo-1H-indole-3-carboxylate in dry DMF.
Cool to 0°C and add NaH (1.1 eq, 60% dispersion). Stir for 30 min to deprotonate N1.
Add MeI (1.2 eq) dropwise. Warm to RT and stir for 2 hours.
Quench: Pour into ice water. The product usually precipitates as a solid.
Critical Control Point: Maintain anhydrous conditions to prevent hydrolysis of the C3-ester back to the carboxylic acid.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercially available 5-bromoindole to the target N-methylated ester.[3]
Analytical Characterization
Validating the structure requires distinguishing the target from its unmethylated precursor. The key indicator is the disappearance of the N-H signal and the appearance of the N-Me singlet.
δ 8.35 (s, 1H, H-2): The proton at the C2 position.
δ 8.32 (d, J=1.8 Hz, 1H, H-4): The aromatic proton ortho to the bromine, deshielded by the C3-carbonyl.
δ 7.39 (dd, J=8.6, 1.8 Hz, 1H, H-6): Coupling with H-7 and H-4.
δ 7.22 (d, J=8.6 Hz, 1H, H-7): The proton adjacent to the nitrogen.
δ 3.92 (s, 3H, COO CH₃): The ester methyl group.
δ 3.81 (s, 3H, N-C H₃):Diagnostic Signal. This singlet confirms the N-methylation. (Note: In the unmethylated precursor, this region is empty, and a broad singlet at ~8.60 ppm for N-H is observed).
Mass Spectrometry (LC-MS):
Ionization Mode: ESI (+)
Molecular Ion: [M+H]⁺ = 268.0 / 270.0
Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks (M and M+2) confirms the presence of a single Bromine atom.
Applications in Drug Discovery[4][9]
Kinase Inhibitor Scaffolds
The 5-bromo position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira). This allows researchers to attach aryl or heteroaryl groups to the C5 position, a common strategy for targeting the ATP-binding pocket of kinases (e.g., JAK, CDK).
Antiviral Analogs (Arbidol Series)
While Umifenovir (Arbidol) utilizes a 6-bromo -5-hydroxy indole core, this 5-bromo isomer is used to synthesize "scaffold-hop" analogs. These analogs help define the spatial requirements of the viral envelope protein hemagglutinin (HA) binding site.
C3-Derivatization
The methyl ester at C3 is a "mask" for other functional groups. It can be:
Hydrolyzed to the carboxylic acid (for amide coupling).
Reduced to the primary alcohol (for ether synthesis).
Converted to a hydrazide (for heterocycle formation, e.g., oxadiazoles).
Strategic Utility Diagram
Figure 2: Divergent synthesis applications of the scaffold in medicinal chemistry.
Safety & Handling (MSDS Highlights)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid dust formation. The compound contains a reactive alkyl bromide moiety (on the ring) and an ester, making it potentially sensitizing.
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
Sigma-Aldrich. Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate Product Page. Retrieved from
GuideChem. Preparation of 5-Bromo-1H-indole-3-carboxylic acid methyl ester. Retrieved from
National Institutes of Health (NIH). Synthesis of Indole-Based Inhibitors. PMC Article. Retrieved from
Royal Society of Chemistry. Regioselective dibromination of methyl indole-3-carboxylate. Organic & Biomolecular Chemistry. Retrieved from
ChemicalBook. Methyl 5-bromo-1H-indole-6-carboxylate NMR Data (Comparative). Retrieved from
An In-Depth Technical Guide to Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant potential in s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support your research and development endeavors.
Core Molecular Attributes
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a substituted indole derivative. The presence of a bromine atom at the 5-position and a methyl ester at the 3-position makes it a versatile intermediate for further chemical modifications. The N-methylation at the indole nitrogen enhances its lipophilicity and can influence its biological activity compared to its non-methylated counterpart.
Table 1: Physicochemical Properties of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
The synthesis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is typically achieved through a two-step process, starting from the commercially available 5-bromo-1H-indole. The initial step involves the introduction of the methyl carboxylate group at the 3-position, followed by the N-methylation of the indole nitrogen.
Synthesis of the Precursor: Methyl 5-bromo-1H-indole-3-carboxylate
The precursor, methyl 5-bromo-1H-indole-3-carboxylate, can be synthesized from 5-bromo-1H-indole. One common method involves a reaction with trichloroacetyl chloride followed by methanolysis.[2] Another approach is the direct esterification of 5-bromo-1H-indole-3-carboxylic acid.[2]
N-Methylation of the Indole Ring
The final step to obtain methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is the methylation of the indole nitrogen of the precursor. A practical and efficient method for this transformation is the use of dimethyl carbonate (DMC) as a "green" methylating agent. This method avoids the use of more hazardous traditional methylating agents like methyl iodide or dimethyl sulfate.
Experimental Protocol: N-methylation using Dimethyl Carbonate [3]
This protocol describes a general method for the N-methylation of an indole carboxylate, which can be adapted for methyl 5-bromo-1H-indole-3-carboxylate.
Reaction Setup: To a solution of methyl 5-bromo-1H-indole-3-carboxylate in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃).
Addition of Methylating Agent: Add dimethyl carbonate to the reaction mixture.
Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The product is then extracted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Synthetic workflow for methyl 5-bromo-1-methyl-1H-indole-3-carboxylate.
Structural Characterization
Accurate structural elucidation and purity assessment are paramount in chemical research and drug development. A combination of spectroscopic techniques is employed for the characterization of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate.
Table 2: Spectroscopic Data for the Precursor, Methyl 5-bromo-1H-indole-3-carboxylate
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The bromo-substituted indole core is a key feature in various biologically active compounds. The bromine atom can act as a handle for further functionalization through cross-coupling reactions, or it can contribute to the molecule's overall pharmacological profile.
While specific applications for methyl 5-bromo-1-methyl-1H-indole-3-carboxylate are not extensively documented, its structural motifs are found in compounds investigated for:
Anticancer Agents: Bromoindole derivatives have shown cytotoxic activity against various cancer cell lines.[4]
Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in molecules with antimicrobial and antiviral properties.[5]
Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of inhibitors for various enzymes.
Caption: Potential applications stemming from the core molecule.
Safety and Handling
Table 3: Hazard and Precautionary Statements for Methyl 5-bromo-1H-indole-3-carboxylate
Category
Statement
Source
Hazard Statements
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.
Eye Protection: Safety glasses with side-shields or goggles.
Hand Protection: Compatible chemical-resistant gloves.
Skin and Body Protection: Laboratory coat.
Conclusion
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular attributes, synthesis, characterization, potential applications, and safety considerations. The methodologies and data presented herein are intended to empower researchers and drug development professionals in their pursuit of innovative scientific discoveries.
References
Biosynce. (n.d.). Methyl 5-bromo-1H-indole-3-carboxylate Cas 773873-77-1. Retrieved from [Link]
Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]
Mouffok, S., Haba, H., Lavaud, C., Long, C., & Benkhaled, M. (2012). Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab.
Mol-Instincts. (2020, July 27). How can 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER be prepared? Retrieved from [Link]
Li, Y., et al. (2019). Regioselective C5−H Direct Iodination of Indoles.
ResearchGate. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
Shuddhodan, G., & Prasad, K. (2010). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]
Parsons, T., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. PubMed. DOI: 10.1039/c1ob05522d
Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
PubChemLite. (n.d.). Methyl 5-bromo-1-methyl-1h-indole-3-carboxylate (C11H10BrNO2). Retrieved from [Link]
ResearchGate. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]
Parsons, T., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry.
PubChemLite. (n.d.). Methyl 5-bromo-2-methyl-1h-indole-3-carboxylate (C11H10BrNO2). Retrieved from [Link]
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (CAS: 890095-50-8) is a high-value heterocyclic scaffold predominantly utilized in the optimization of indole-based therapeutics. Unlike its N-protio analog, the N-methyl variant eliminates the hydrogen bond donor capability of the indole nitrogen, altering solubility, metabolic stability, and binding affinity profiles.
This compound serves as a critical intermediate in the synthesis of RIPK1 inhibitors (e.g., RI-962) for necroptosis modulation and CBP/p300 degraders in oncology. Its 5-bromo motif provides a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification at the C5 position, while the C3-ester allows for transformation into aldehydes, alcohols, or amides.
Chemical Profile & Physicochemical Properties
Property
Specification
IUPAC Name
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
CAS Number
890095-50-8
Molecular Formula
CHBrNO
Molecular Weight
268.11 g/mol
Appearance
White to off-white solid
Melting Point
101–102 °C
Solubility
Soluble in DMSO, DMF, CHCl; sparingly soluble in water
The synthesis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is most efficiently achieved via the regioselective N-methylation of the parent indole-3-carboxylic acid or ester. The protocol below prioritizes yield and purity, utilizing sodium hydride (NaH) to ensure complete deprotonation.
Protocol A: N-Methylation via Nucleophilic Substitution (
)
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2][3]
Workup: Quench carefully with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
.
Purification: Concentrate in vacuo. Recrystallize from MeOH or purify via flash chromatography (SiO
, 0–20% EtOAc in Hexanes).
Expected Yield: >90%
Figure 1: Synthetic pathway for the N-methylation of the indole scaffold.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, offering three distinct vectors for modification:
C5-Position (Bromine): Suzuki, Sonogashira, or Buchwald-Hartwig couplings to install aryl/heteroaryl groups.
C3-Position (Ester): Hydrolysis to acid (for amide coupling) or reduction to alcohol/aldehyde.
Receptor-Interacting Protein Kinase 1 (RIPK1) mediates necroptosis and inflammation. In the discovery of RI-962 , this specific scaffold (CAS 890095-50-8) was used as the starting material.
Workflow: The ester is hydrolyzed to the acid, coupled with a chiral amine (e.g.,
-methylbenzylamine), and the bromine is substituted via Suzuki coupling to optimize potency ( = 35 nM).
Case Study: CBP/p300 Degraders
Recent patents (e.g., WO2024130095) utilize this intermediate to synthesize proteolysis-targeting chimeras (PROTACs). The indole core acts as a linker or warhead attachment point, where the 5-bromo position is functionalized to bind E3 ligase ligands or the target protein ligand.
Figure 2: Divergent synthesis strategies utilizing the indole scaffold for specific therapeutic targets.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following NMR signals are diagnostic. The absence of the broad singlet at ~12.0 ppm (N-H) and the appearance of a new singlet at ~3.8 ppm (N-Me) confirms the reaction.
H NMR (500 MHz, CDCl):
8.32 (d, J = 1.9 Hz, 1H, H-4 aromatic)
7.78 (s, 1H, H-2 aromatic)
7.40 (dd, J = 8.7, 1.9 Hz, 1H, H-6 aromatic)
7.23 (d, J = 8.7 Hz, 1H, H-7 aromatic)
3.93 (s, 3H, )
3.84 (s, 3H, )
Interpretation:
The doublet at 8.32 ppm is characteristic of the H-4 proton, deshielded by the adjacent carbonyl group and the bromine.
The two singlets in the aliphatic region (3.93 and 3.84 ppm) must integrate to 3H each.[4]
Safety & Handling
Hazard Identification: The compound is an alkylating agent precursor. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Reagent Safety:Iodomethane (MeI) is a potent neurotoxin and suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield). Sodium Hydride is pyrophoric; avoid contact with water.
Storage: Store at room temperature, kept dry.
References
Li, F., et al. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications / PMC. Retrieved from [Link]
Ingenta Connect. (2013). Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones. Retrieved from [Link]
Google Patents. (2024).[2] WO2024130095A1 - Compounds and compositions as cbp/p300 degraders. Retrieved from
Advanced Synthesis and Mechanistic Evaluation of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Executive Summary The functionalized indole core is a privileged scaffold in modern medicinal chemistry. Specifically, methyl 5-bromo-1-methyl-1H-indole-3-carboxylate serves as a highly versatile, advanced intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalized indole core is a privileged scaffold in modern medicinal chemistry. Specifically, methyl 5-bromo-1-methyl-1H-indole-3-carboxylate serves as a highly versatile, advanced intermediate in the synthesis of potent kinase inhibitors, including neuroprotective glycogen synthase kinase-3β (GSK-3β) inhibitors[1] and receptor-interacting protein kinase 1 (RIPK1) inhibitors[2].
The strategic value of this molecule lies in its orthogonal reactivity: the C5-bromine acts as a prime handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N-methyl and methyl ester groups lock the indole into a specific steric and electronic conformation, preventing unwanted hydrogen bonding or tautomerization during downstream library generation[2]. This technical guide details the optimal synthesis pathway, focusing on mechanistic causality, process efficiency, and self-validating experimental protocols.
When designing a synthesis for methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, chemists typically evaluate two primary forward-synthesis routes:
Route A (The One-Pot Method): Direct double-methylation of 5-bromo-1H-indole-3-carboxylic acid.
Route B (The Stepwise Method): C3-acylation of 5-bromo-1H-indole, followed by esterification to yield methyl 5-bromo-1H-indole-3-carboxylate[3], and subsequent N-methylation.
From a process chemistry standpoint, Route A is vastly superior. By utilizing a strong base (NaH) and an excess of iodomethane (MeI) in a polar aprotic solvent, both the carboxylic acid and the indole nitrogen can be methylated in a single, high-yielding step[1],[4].
Retrosynthetic and forward synthesis pathways highlighting the optimal one-pot route.
Comparative Pathway Metrics
To justify the selection of Route A, we must look at the quantitative data driving the process economics and time-to-target.
Mechanistic Causality: The One-Pot Double Methylation
Understanding why the reaction proceeds efficiently requires analyzing the deprotonation kinetics and nucleophilic substitutions.
Sodium hydride (NaH) is deployed as a non-nucleophilic strong base. When added to 5-bromo-1H-indole-3-carboxylic acid, it first deprotonates the more acidic carboxylic acid (
), followed immediately by the indole nitrogen (). This generates a highly reactive dianion intermediate .
N,N-Dimethylformamide (DMF) is chosen specifically because it is a polar aprotic solvent. It solvates the sodium cations (
) effectively while leaving the carboxylate and indolide anions exposed and highly nucleophilic. Upon the addition of iodomethane, rapid alkylation occurs at both anionic sites.
Stepwise mechanistic progression of the one-pot double methylation reaction.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate on an 11.2 mmol scale, utilizing a self-validating workflow to ensure process integrity[1],[4].
System Purge & Substrate Dissolution: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (
or Argon) to ensure an anhydrous environment, as moisture will violently quench the NaH. Dissolve the 5-bromo-1H-indole-3-carboxylic acid in 35 mL of anhydrous DMF. Cool the solution to 0–5 °C using an ice-water bath.
Dianion Generation (Causality Check): Slowly add the 60% NaH in small portions over 15 minutes.
Observation: Vigorous bubbling will occur. This is the evolution of hydrogen gas (
) as the carboxylic acid and indole NH are deprotonated[4].
Validation: The cessation of gas evolution indicates complete dianion formation. Stir for an additional 30 minutes at 0–5 °C to ensure kinetic completion.
Alkylative Trapping: Dropwise add iodomethane via syringe. Maintain the temperature at 0–5 °C during addition to prevent exothermic runaway, then allow the reaction to naturally warm to room temperature and stir for 2 hours.
Reaction Quenching: Carefully pour the reaction mixture into 150 mL of crushed ice/water.
Rationale: This safely destroys any unreacted NaH and forces the highly hydrophobic target molecule to precipitate out of the aqueous DMF solution.
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF. Recrystallize from ethanol to afford the pure product as a white solid.
Analytical Validation
To confirm the success of the reaction without relying solely on yield, NMR spectroscopy serves as the ultimate self-validation tool. The presence of two distinct methyl singlets confirms successful dual methylation[1].
Title: Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents.
An In-depth Technical Guide to the Spectral Characterization of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
This guide provides a detailed technical overview of the essential spectral data required for the unequivocal identification and characterization of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate , a key heterocyclic bu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed technical overview of the essential spectral data required for the unequivocal identification and characterization of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate , a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of how to acquire and interpret the analytical data for this compound.
Introduction: The Importance of Structural Verification
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (C₁₁H₁₀BrNO₂) is a substituted indole derivative. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this molecule—a bromine atom at the 5-position, an N-methyl group, and a methyl ester at the 3-position—imparts unique physicochemical properties that make it a valuable intermediate for synthesizing more complex target molecules.
Given its role as a precursor, verifying its identity and purity is of paramount importance. Any ambiguity in the structure of this starting material can lead to significant downstream consequences, including the formation of incorrect products, loss of biological activity, and wasted resources. Spectroscopic analysis is the cornerstone of this verification process. This guide will detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing both the data and the scientific rationale behind its interpretation.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is presented below, following standard IUPAC nomenclature for the indole ring system.
Caption: Molecular structure and atom numbering scheme for spectral assignments.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, providing the most direct evidence of its elemental composition.
Expertise & Causality: For a molecule like this, which contains a bromine atom, the mass spectrum is particularly informative. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in a characteristic isotopic pattern for any bromine-containing fragment, where two peaks of nearly equal intensity are observed, separated by 2 mass units (m/z). This "M, M+2" pattern is a definitive signature for the presence of a single bromine atom. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Predicted Mass Spectrometry Data
The expected m/z values for various adducts of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (C₁₁H₁₀BrNO₂) are summarized below. These predictions are crucial for confirming the identity of the target molecule in an experimental spectrum.[1]
Adduct Form
Formula
Calculated m/z (for ⁷⁹Br)
Calculated m/z (for ⁸¹Br)
[M+H]⁺
[C₁₁H₁₁BrNO₂]⁺
267.9968
269.9947
[M+Na]⁺
[C₁₁H₁₀BrNNaO₂]⁺
289.9787
291.9767
[M+K]⁺
[C₁₁H₁₀BrKNO₂]⁺
305.9527
307.9506
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile (HPLC grade).
Instrument Setup: Configure the mass spectrometer to operate in positive ion ESI mode.
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
Analysis: Look for the characteristic isotopic cluster corresponding to the [M+H]⁺ ion. The presence of peaks at approximately m/z 268 and 270 with near-equal intensity would strongly support the successful synthesis of the target compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
Expertise & Causality: The IR spectrum of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is expected to be dominated by several key absorptions. The most prominent will be the strong C=O stretching vibration of the ester functional group. Its position (typically ~1700-1725 cm⁻¹) is influenced by conjugation with the indole ring, which can lower the frequency compared to a simple aliphatic ester. The absence of a broad N-H stretch (typically found around 3300-3500 cm⁻¹) is a key indicator that the indole nitrogen has been successfully methylated.
Predicted Infrared Absorption Frequencies
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H
Stretch
3100 - 3000
Medium-Weak
Aliphatic C-H (from -CH₃)
Stretch
2950 - 2850
Medium-Weak
Ester C=O
Stretch
~1705
Strong, Sharp
Aromatic C=C
Stretch
1600 - 1450
Medium
C-O (Ester)
Stretch
1300 - 1150
Strong
C-N
Stretch
1340 - 1250
Medium
C-Br
Stretch
680 - 515
Medium-Strong
Experimental Protocol: KBr Pellet IR Spectroscopy
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups present in the molecule. The presence of a strong band around 1705 cm⁻¹ and the absence of an N-H band are key diagnostic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Expertise & Causality: The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum shows the number of different types of carbon atoms. For this molecule, key diagnostic signals in the ¹H NMR will be the two singlets corresponding to the N-methyl and the ester methyl groups. The aromatic region will show a characteristic pattern for the 3, 5-disubstituted indole ring. In the ¹³C NMR, the carbonyl carbon of the ester will be the most downfield signal (deshielded), while the two methyl carbons will appear in the upfield (shielded) region.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The following chemical shifts (δ) are predicted based on the known data for the analogous compound, methyl 5-bromo-1H-indole-3-carboxylate, with adjustments for the N-methylation.
Atom
Multiplicity
Coupling Constant (J, Hz)
Chemical Shift (δ, ppm)
Rationale
H2
Singlet (s)
-
~7.90
Deshielded by adjacent N1 and C3-ester.
H4
Doublet (d)
J ≈ 1.5
~8.30
Deshielded by proximity to Br and ring current. Ortho to C3a.
The logical workflow for NMR analysis ensures comprehensive data is collected efficiently.
Caption: A typical workflow for the complete NMR characterization of the title compound.
Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a self-validating system for the structural confirmation of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate. The characteristic M/M+2 isotopic pattern in the mass spectrum confirms the presence of bromine, the strong carbonyl stretch in the IR identifies the ester, and the detailed signal pattern in the ¹H and ¹³C NMR spectra confirms the specific arrangement of atoms and substituents on the indole core. By following the protocols and understanding the spectral rationale outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
MagTense. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 5-bromo-1-methyl-1h-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97%. Retrieved from [Link]
MDPI. (2025, January 21). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal framework for designing inhibitors of various enzyme classes, most notably protein kinases.[2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
This guide provides a comprehensive overview of synthetic strategies and protocols for the preparation of novel kinase inhibitors starting from a versatile and readily functionalized building block: methyl 5-bromo-1-methyl-1H-indole-3-carboxylate . The bromine atom at the C-5 position serves as a convenient handle for introducing diverse chemical functionalities through modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4] The N-methyl group prevents the formation of regioisomers in many reactions, while the methyl ester at the C-3 position can be retained or further modified to fine-tune the compound's properties.
We will delve into the practical aspects of palladium-catalyzed cross-coupling reactions, providing detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Furthermore, we will present standardized protocols for the in vitro evaluation of the synthesized compounds as kinase inhibitors, equipping researchers with the necessary tools to advance their drug discovery programs.
Synthetic Strategies and Core Protocols
The strategic diversification of the methyl 5-bromo-1-methyl-1H-indole-3-carboxylate core primarily relies on palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the complex molecular architectures of modern kinase inhibitors.
I. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[5] This reaction is instrumental in introducing a vast array of aryl and heteroaryl substituents at the 5-position of the indole ring, a common feature in many potent kinase inhibitors.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate with a generic (hetero)arylboronic acid.
Anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture)
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
To a flame-dried Schlenk flask, add methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (1.0 eq), the (hetero)arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(hetero)aryl-1-methyl-1H-indole-3-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(dppf)Cl₂ (3)
K₂CO₃
Dioxane/H₂O
90
6
85-95
2
4-Pyridylboronic acid
Pd(PPh₃)₄ (5)
Na₂CO₃
Toluene/EtOH/H₂O
100
12
70-80
3
2-Thiopheneboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
DME
85
4
80-90
Note: The conditions provided are general and may require optimization for specific substrates.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Installation of Amino Groups
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the amination of aryl halides.[7] This reaction is particularly valuable for the synthesis of kinase inhibitors, as an amino or substituted amino group at the 5-position of the indole can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of the kinase ATP-binding pocket.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate with a primary or secondary amine.
Materials:
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Amine (primary or secondary) (1.2 - 2.0 equivalents)
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
III. Heck Reaction: Formation of Alkenyl Indoles
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles. This transformation can be used to introduce linkers or other functionalities that can modulate the pharmacokinetic properties of the resulting kinase inhibitors.
Protocol 3: General Procedure for the Heck Reaction
This protocol provides a general method for the Heck coupling of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate with an alkene.
Base (e.g., Triethylamine - Et₃N) (2.0 - 3.0 equivalents)
Anhydrous solvent (e.g., Acetonitrile or DMF)
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions
Procedure:
In a sealable reaction tube, combine methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
Add the anhydrous solvent (e.g., acetonitrile) followed by the alkene (1.5 eq) and triethylamine (2.5 eq).
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkenyl-1-methyl-1H-indole-3-carboxylate.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of indole derivatives has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase assays are essential for determining the potency (typically as an IC₅₀ value) and selectivity of the compounds against their target kinase(s).
Principle of Kinase Inhibition Assays
Most in vitro kinase assays are designed to measure the extent of phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of an inhibitor. The activity of the inhibitor is quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol 4: General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[3] It is a widely used method due to its high sensitivity and suitability for high-throughput screening.
Materials:
Synthesized indole derivatives (test compounds)
Recombinant human kinase of interest
Kinase-specific substrate
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP solution
DMSO (for compound dilution)
384-well white, opaque plates
Multichannel pipettes or automated liquid handler
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
Kinase Reaction Setup:
Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.
Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromo-1-methyl-1H-indole-3-carboxylate
Introduction Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a highly functionalized, privileged scaffold frequently utilized in medicinal chemistry and drug discovery[1]. The indole core is ubiquitous in biologically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a highly functionalized, privileged scaffold frequently utilized in medicinal chemistry and drug discovery[1]. The indole core is ubiquitous in biologically active molecules, and functionalization at the C5 position via palladium-catalyzed cross-coupling allows for the rapid expansion of structure-activity relationship (SAR) libraries[1]. Notably, this specific scaffold has been employed as a critical building block in the synthesis of potent and selective receptor-interacting protein kinase 1 (RIPK1) inhibitors, demonstrating its utility in generating novel therapeutics for inflammatory diseases[2].
For drug development professionals, successfully coupling this substrate requires navigating its unique electronic and steric properties. This guide provides a self-validating, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this specific indole derivative, grounded in mechanistic causality and field-proven optimization strategies.
Mechanistic Insights & Causality
The Suzuki-Miyaura cross-coupling of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate with aryl or heteroaryl boronic acids proceeds through a standard Pd(0)/Pd(II) catalytic cycle[1]. However, the specific functional groups on this substrate dictate critical experimental choices:
Oxidative Addition : The C5-Br bond is activated by the electron-withdrawing nature of the C3-methyl ester, which slightly accelerates the oxidative insertion of the Pd(0) species compared to unfunctionalized indoles.
Transmetalation & Base Selection (Causality) : A base is strictly required to activate the boronic acid into a reactive boronate complex[1]. Crucial Insight : Because the substrate contains a methyl ester at the C3 position, the use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will cause unwanted saponification (hydrolysis) of the ester to the corresponding carboxylic acid. Therefore, milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are mandatory to preserve the ester functionality[1],[3].
Reductive Elimination : The final step regenerates the Pd(0) catalyst and yields the C5-arylated indole product[1].
Logical relationship of the palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Comparative Data Presentation
The choice of catalyst and base significantly impacts the yield and purity of the coupled product[1],[4]. The table below summarizes the performance of various catalytic systems for the Suzuki coupling of 5-bromoindole derivatives, validating the selection of the Pd(dppf)Cl₂ system for this protocol[4],[3].
Catalytic System
Ligand
Base
Solvent System
Temp (°C)
Time (h)
Typical Yield (%)
Mechanistic Notes & Causality
Pd(dppf)Cl₂
dppf
K₂CO₃
DME / H₂O
80
2 - 4
85 - 95
Bidentate ligand prevents catalyst deactivation; excellent for sterically hindered substrates[4],[3].
Pd(PPh₃)₄
PPh₃
Cs₂CO₃
1,4-Dioxane / H₂O
90 - 100
12 - 18
60 - 75
Standard tetrakis catalyst; lower efficiency compared to bidentate ligands[4].
Pd(OAc)₂
SPhos
K₃PO₄
Toluene / H₂O
100
4 - 8
80 - 90
Buchwald ligand highly active for challenging heteroaryl boronic acids; mild base prevents hydrolysis[1].
Pd Nanoparticles
None
K₂CO₃
Water / EtOH
37
18 - 24
70 - 85
Mild, aqueous conditions suitable for highly sensitive functional groups[5].
Experimental Protocol
The following protocol details the coupling of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate with a representative arylboronic acid using the highly efficient Pd(dppf)Cl₂ system[3].
Experimental workflow for the Suzuki-Miyaura cross-coupling of 5-bromoindole derivatives.
Step-by-Step Methodology:
Reagent Preparation : To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (1.0 equiv, e.g., 0.5 mmol), the arylboronic acid (1.2–1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv)[3].
Inert Atmosphere Generation : Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with inert Argon or Nitrogen gas. Repeat this purge cycle three times to ensure a completely oxygen-free environment, which is critical to prevent the oxidative homocoupling of the boronic acid[1].
Solvent Addition : Syringe in a degassed mixture of 1,4-Dioxane and deionized water (typically a 4:1 or 5:1 v/v ratio, 5 mL total volume). The water is necessary to dissolve the base and facilitate the formation of the reactive boronate species[1].
Reaction Heating : Replace the septum with a Teflon-lined crimp cap (if using a vial) and transfer the vessel to a pre-heated oil bath or heating block set to 80–90 °C. Stir vigorously for 4 to 12 hours[4]. Monitor the reaction progress via TLC or LC-MS until the bromoindole is fully consumed.
Workup & Extraction : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst[6]. Transfer the filtrate to a separatory funnel, wash with distilled water (2 × 10 mL) and brine (10 mL).
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[6].
Purification : Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure methyl 5-aryl-1-methyl-1H-indole-3-carboxylate product[1].
This protocol is designed to be self-validating. By monitoring specific analytical markers via LC-MS, researchers can directly diagnose and correct mechanistic failures:
Ester Hydrolysis (Saponification) : If LC-MS indicates the presence of a byproduct with an [M-14] mass shift, the methyl ester has hydrolyzed to the carboxylic acid. Validation/Correction : The basicity of the reaction is too high or the temperature is excessive. Switch to a milder base like CsF or utilize strictly anhydrous conditions with Cs₂CO₃ in DMF[1].
Protodehalogenation : If the unbrominated C5-H indole is observed, oxidative addition is occurring, but transmetalation is failing. Validation/Correction : Ensure the boronic acid has not degraded into unreactive boroxine anhydrides and verify that the solvent is adequately degassed.
Homocoupling of Boronic Acid : If significant biaryl formation (Ar'-Ar') is observed, oxygen is present in the catalytic cycle. Validation/Correction : Strictly adhere to the freeze-pump-thaw degassing method for the solvents prior to addition[1].
Application Notes & Protocols: Leveraging Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate as a Versatile Scaffold in Modern Drug Discovery
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1] This guide focuses on a particularly strat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1] This guide focuses on a particularly strategic derivative, Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate . We will dissect the rationale behind its design, detailing how each functional group serves as a versatile handle for molecular exploration. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by detailed, field-proven protocols for chemical diversification and biological evaluation.
Introduction: The Strategic Value of the Scaffold
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is more than a simple chemical intermediate; it is a pre-optimized starting point for library synthesis. Its utility stems from the strategic placement of three key functional groups, each offering a distinct advantage in a drug discovery campaign.
The Indole Core: Mimicking the side chain of tryptophan, the indole ring system is adept at participating in crucial biological interactions, including hydrogen bonding and π-stacking within protein active sites.[1]
The C5-Bromo Group: This is the primary site for diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents to probe the target's binding pocket.[2][3]
The C3-Ester: This group serves as a secondary point for modification. It can be easily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or, most commonly, converted into a diverse library of amides to modulate physicochemical properties and explore additional interactions.
The N1-Methyl Group: The methylation of the indole nitrogen prevents the formation of N-H hydrogen bond donors, which can be crucial for tuning receptor affinity. It also typically enhances metabolic stability and improves solubility characteristics compared to its N-H counterpart.
This combination of features makes the compound an invaluable building block for developing novel therapeutics, particularly in oncology and neurology.[2]
Physicochemical Properties
Property
Value
Molecular Formula
C₁₁H₁₀BrNO₂
Molecular Weight
268.11 g/mol
CAS Number
186690-39-9 (example, may vary by supplier)
Appearance
Typically an off-white to pale yellow solid
Purity
≥97% recommended for synthetic applications
Core Applications & Discovery Workflows
The journey from this starting scaffold to a potential drug candidate follows a logical and established workflow. The C5-bromo and C3-ester positions are the primary handles for creating chemical diversity, which is then funneled into biological screening funnels to identify hits for further optimization.
Caption: Drug discovery workflow starting from the versatile indole scaffold.
Application Area 1: Development of Protein Kinase Inhibitors
The indole scaffold is a well-established core for inhibitors of various protein kinases, which are critical targets in oncology.[4] The 5-position of the indole ring often extends towards the solvent-front or can be functionalized to pick up additional interactions that enhance potency and selectivity.
Caption: Simplified MAPK signaling pathway, a common target for indole-based kinase inhibitors.
Application Area 2: Synthesis of Neurological Agents
The structural similarity of indole to neurotransmitters like serotonin makes it an ideal starting point for agents targeting neurological disorders. A prominent example is the drug Eletriptan, used to treat migraines, which is synthesized from a closely related 5-bromoindole intermediate.[5][6] This validates the scaffold's utility for targeting G-protein coupled receptors (GPCRs) like serotonin receptors.
Application Area 3: Discovery of Novel Antimicrobial and Anticancer Agents
Indole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and broad-spectrum anticancer properties.[3][4] The versatility of the scaffold allows for the generation of large, unbiased libraries for screening against various cancer cell lines or microbial strains to identify novel therapeutic leads.[4][7]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Protocol 3.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details a standard method for diversifying the scaffold at the C5-position. The choice of a palladium catalyst and ligands is critical and may require screening for optimal results with different boronic acids.
Objective: To couple an aryl or heteroaryl boronic acid to the 5-position of the indole core.
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, the arylboronic acid, and K₂CO₃.
Add the Pd(dppf)Cl₂ catalyst.
Evacuate and backfill the flask with the inert gas three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir vigorously.
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the starting material (bromoindole) indicates reaction completion (typically 2-12 hours).
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 3.2: Amide Library Synthesis from the C3-Ester
This two-step protocol first converts the ester to a carboxylic acid, which is then coupled with various amines.
Step A: Saponification (Ester Hydrolysis)
Dissolve the indole ester (starting material or a product from Protocol 3.1) in a mixture of THF/Methanol (1:1).
Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0-3.0 eq) dropwise at room temperature.
Stir the mixture for 2-6 hours. Validation: Monitor by TLC until the starting ester is fully consumed.
Remove the organic solvents under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.
Step B: Amide Coupling (HATU)
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous Dimethylformamide (DMF).
Add Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.
Add the desired primary or secondary amine (1.1 eq).
Stir the reaction at room temperature for 4-16 hours. Validation: Monitor by LC-MS for product formation.
Upon completion, dilute the reaction with EtOAc and wash extensively with water and brine to remove DMF and excess reagents.
Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide.
Protocol 3.3: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a method to assess the general anticancer potential of newly synthesized compounds.[8]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
Human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
DMEM or RPMI-1640 culture medium with 10% FBS
96-well flat-bottom plates
Test compounds dissolved in DMSO (10 mM stock)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO, cell culture grade
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
Prepare serial dilutions of the test compounds in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the well is <0.5%. Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).
Remove the old medium from the plate and add 100 µL of the medium containing the diluted compounds.
Incubate for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a high-value, versatile scaffold for drug discovery. Its strategically positioned functional groups provide a robust platform for generating diverse chemical libraries through reliable and well-established synthetic protocols. By leveraging its C5-bromo and C3-ester handles, researchers can efficiently explore structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. The protocols and workflows outlined in this guide provide a solid foundation for any research program aiming to capitalize on the vast therapeutic potential of the indole nucleus.
References
Cheminform. (2020, July 27). How can 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER be prepared? Retrieved from [Link]
Parsons, T., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
University of Birmingham Research Portal. (2011, July 21). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]
ResearchGate. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. Retrieved from [Link]
Google Patents. (2008). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
BuyersGuideChem. (n.d.). Methyl 5-bromo-1H-indole-3-carboxylate suppliers and producers. Retrieved from [Link]
Google Patents. (2008). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
Biocompare. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic acid from Aladdin Scientific. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
ResearchGate. (2025, September 2). A Brief Review of the Medicinally Important Indole Derivatives. Retrieved from [Link]
MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
Advanced Derivatization Strategies for Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate in Drug Discovery
Executive Summary Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (CAS: 890095-50-8) [1] is a highly privileged, bifunctional building block utilized extensively in modern medicinal chemistry. Its orthogonal reactivity p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (CAS: 890095-50-8) [1] is a highly privileged, bifunctional building block utilized extensively in modern medicinal chemistry. Its orthogonal reactivity profile—featuring a hydrolyzable C3-methyl ester and a C5-bromide primed for transition-metal catalysis—makes it an ideal starting material for synthesizing complex therapeutics. Recent high-profile applications include the development of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors[2] and glycogen synthase kinase-3β (GSK-3β) inhibitors[3].
This application note details the mechanistic rationale, strategic workflows, and self-validating protocols for the late-stage derivatization of this critical scaffold, empowering researchers to build complex molecular libraries with high fidelity.
Mechanistic Rationale & Orthogonal Reactivity
As an application scientist, predicting reactivity requires a deep understanding of the electronic and steric interplay within the indole core. The derivatization of this specific molecule relies on three structural pillars:
N1-Methylation: The pre-installed methyl group at the N1 position prevents unwanted N-arylation or N-alkylation during downstream cross-coupling reactions[3]. This eliminates the need for transient protecting groups (e.g., Boc or Ts), streamlining the synthetic sequence and improving overall atom economy.
C3-Methyl Ester: The ester acts as an electron-withdrawing group (EWG), subtly reducing the electron density of the indole ring. This modulates the oxidative addition rate of palladium at the C5 position, preventing catalyst poisoning. The ester is easily saponified to a carboxylic acid, providing a reliable handle for amide coupling[2].
C5-Bromide: Positioned perfectly for C-C bond formation. Bromides offer an optimal balance of reactivity and stability compared to their iodide (often too reactive or light-sensitive) or chloride (sluggish oxidative addition) counterparts.
Strategic Workflow: The "Amidation-First" Approach
When designing a synthetic route for bis-functionalization, the sequence of events dictates the overall yield and impurity profile. For this scaffold, an "Amidation-First" approach is highly recommended[2].
Causality: Hydrolyzing the C3 ester and forming the amide before executing the C5 Suzuki coupling prevents base-mediated degradation of sensitive cross-coupling partners. Furthermore, installing the boronic ester late in the synthesis allows for divergent, late-stage functionalization, enabling the rapid generation of analog libraries from a single advanced intermediate[2].
Caption: Orthogonal derivatization workflow for bis-functionalized indole scaffolds.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before advancing.
Objective: Convert the C3 methyl ester to a diversified amide[2].
Saponification: Dissolve methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and stir at 50 °C for 4 hours.
Checkpoint (LC-MS): Monitor for the disappearance of the starting material. The intermediate product should show an [M+H]⁺ peak at m/z 254/256 (1:1 isotopic ratio indicating the intact bromide).
Workup: Acidify the mixture with 1M HCl to pH 3-4. Filter the resulting precipitate and dry under vacuum to yield the pure carboxylic acid.
Amidation: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
Coupling: Add the desired primary amine (e.g., α-methylbenzylamine, 1.2 eq)[2]. Stir at room temperature for 2 hours.
Checkpoint (NMR): Following aqueous workup and extraction with EtOAc, ¹H NMR will confirm success via the appearance of a new amide N-H proton (~8.0-8.5 ppm) and the complete disappearance of the ester methoxy singlet (~3.9 ppm)[3].
Protocol B: C5 Miyaura Borylation
Objective: Activate the C5 position for cross-coupling.
Setup: Charge a Schlenk flask with the C3-amide intermediate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and KOAc (3.0 eq).
Causality Note: KOAc is strictly required over stronger bases (like Na₂CO₃). A mild base is necessary to prevent the in situ formed boronic ester from undergoing an unwanted Suzuki coupling with the unreacted bromide starting material (homocoupling).
Reaction: Add anhydrous 1,4-dioxane and sparge with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 6 hours.
Checkpoint (LC-MS): The isotopic 1:1 doublet characteristic of the bromine atom will be replaced by a single mass peak corresponding to the pinacol boronate ester.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Final C-C bond formation to yield the complex therapeutic scaffold[2].
Setup: In a microwave vial, combine the C5-boronic ester (1.0 eq), a heteroaryl halide (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, 1.0 eq)[2], and Na₂CO₃ (2.0 eq).
Solvent System: Add a 4:1 mixture of 1,4-dioxane and H₂O. Sparge with N₂.
Causality Note: The addition of water is critical. It dissolves the inorganic base and facilitates the formation of the reactive palladium-hydroxo complex, which is the active species required for the transmetalation step.
Reaction: Add Pd(dppf)Cl₂ (0.05 eq) and heat at 90 °C for 4 hours.
Checkpoint (HRMS & 2D NMR): Purify via reverse-phase HPLC. Final confirmation requires HRMS for exact mass and 2D NMR (HMBC/HSQC) to verify the C-C bond connectivity between the indole C5 and the heteroaryl ring.
Reaction Optimization & Quantitative Data
Selecting the correct catalyst and base combination is paramount for the C5 functionalization. The bidentate ligand dppf provides a large bite angle, which sterically accelerates the reductive elimination step in the catalytic cycle—a common bottleneck when coupling bulky indole derivatives.
Caption: Logical decision matrix for palladium-catalyzed functionalization at the C5 position.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling (C5 Position)
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
45%
Sluggish oxidative addition due to monodentate ligand.
2
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
72%
Good conversion, but minor protodeboronation observed.
3
Pd(dppf)Cl₂
Na₂CO₃
Dioxane/H₂O
90
88%
Optimal conditions. Rapid transmetalation and reductive elimination.
4
Pd₂(dba)₃ / XPhos
K₃PO₄
n-Butanol
100
81%
Excellent for sterically hindered aryl halides, but requires higher temp.
References
[3] Hu, Y., et al. Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents. Ingenta Connect.
URL: [Link]
[2] Li, Y., et al. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications / PubMed Central (PMC).
URL:[Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structural motif, central to a vast array of pharmaceuticals, natural products, and functional materials.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structural motif, central to a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The strategic functionalization of the indole core, particularly at the C5 position, is a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the optimization of pharmacokinetic properties.[2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, utilizing the readily accessible 5-bromoindole as a versatile starting material.[1][2] This comprehensive guide provides detailed application notes, field-proven insights, and step-by-step protocols for the most pivotal palladium-catalyzed cross-coupling reactions of 5-bromoindoles, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Introduction: The Strategic Importance of 5-Substituted Indoles
The indole ring system is a recurring feature in molecules of profound biological importance. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a key pharmacophore in drug design. Functionalization of the indole nucleus allows for the systematic exploration of chemical space, a critical activity in structure-activity relationship (SAR) studies. The C5 position of the indole ring is a particularly attractive site for modification, as substituents at this position can significantly influence the molecule's interaction with biological targets.
Palladium-catalyzed cross-coupling reactions offer an unparalleled platform for the diversification of the 5-bromoindole core. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them highly amenable to the complexities of modern drug discovery and development.[3][4] This document serves as a practical guide for chemists, offering a blend of theoretical understanding and detailed experimental procedures to facilitate the successful implementation of these powerful synthetic methods.
General Principles of Palladium-Catalyzed Cross-Coupling
The palladium-catalyzed cross-coupling of 5-bromoindole follows a general catalytic cycle that is initiated by the oxidative addition of the 5-bromoindole to a palladium(0) complex. This is followed by either transmetalation (in the case of Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and culminates in reductive elimination to yield the 5-substituted indole product and regenerate the active palladium(0) catalyst.[2] The choice of palladium precursor, ligand, base, and solvent system is critical to the success of these reactions, influencing reaction rates, yields, and the purity of the final product.[3]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, specifically for introducing aryl or heteroaryl substituents onto the 5-position of the indole ring.[1][2] This reaction involves the coupling of 5-bromoindole with an organoboron compound, such as a boronic acid or a boronic ester.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromoindole to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond of the 5-arylindole product and regenerating the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
To a reaction vial, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1 mL of the water-acetonitrile solvent mixture.
Add the catalyst solution to the reaction vial containing the solids.
Seal the vial and stir the mixture at 37 °C for 18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and filter.[1][3]
Concentrate the organic layer under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindole.[1]
Heck Coupling: Synthesis of 5-Vinylindoles
The Heck reaction provides a direct pathway to vinyl-substituted indoles by coupling 5-bromoindole with an alkene.[1][2] These products are valuable intermediates for further chemical transformations.
Mechanistic Rationale
The Heck reaction follows a catalytic cycle involving:
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoindole.
Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species eliminates HBr (which is neutralized by the base) to regenerate the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Heck reaction.[2]
Data Presentation: Heck Coupling Conditions and Yields
Entry
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
Time (min)
1
Styrene
Na₂PdCl₄ (5)
ˢSPhos (15)
Na₂CO₃
Acetonitrile/Water
100-150
15-30
2
Acrylic Acid
Pd(OAc)₂
PPh₃
Et₃N
DMF
100
-
Microwave heating is often employed to accelerate the Heck reaction.[1]
This protocol details the Heck coupling of 5-bromoindole with an alkene using microwave heating.[1]
Materials:
5-Bromoindole
Alkene (e.g., styrene)
Sodium carbonate (Na₂CO₃)
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
ˢSPhos
Acetonitrile-water solvent mixture
Ethyl acetate
Celite
Procedure:
Add 5-bromoindole, Na₂CO₃, Na₂PdCl₄, and ˢSPhos to a microwave reaction vial.
Purge the vial with argon.
Add the acetonitrile-water solvent mixture, followed by the alkene.
Seal the vial and place it in a microwave reactor.
Heat to the desired temperature (e.g., 100-150 °C) for 15-30 minutes.
Cool the reaction to room temperature.
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure.
Purify the residue by flash chromatography to yield the 5-vinylindole product.[1]
Sonogashira Coupling: Synthesis of 5-Alkynylindoles
The Sonogashira coupling enables the formation of a C-C bond between the C5 position of indole and a terminal alkyne, producing 5-alkynylindoles.[1] This reaction is typically co-catalyzed by copper(I).[1]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of 5-bromoindole to Pd(0).
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.
The subsequent reductive elimination from the palladium center yields the 5-alkynylindole and regenerates the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Data Presentation: Sonogashira Coupling Conditions and Yields
To a Schlenk flask, add 5-bromoindole, Pd(PPh₃)₄, and CuI.
Evacuate and backfill the flask with argon three times.
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
Heat the reaction mixture to 80 °C and stir for 4-6 hours until completion (monitored by TLC).
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
Extract the mixture with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)indole.[1]
Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 5-aminoindole derivatives.[1] This reaction is of great significance in medicinal chemistry as the amino group provides a handle for further functionalization and can act as a key pharmacophoric element.
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle that shares similarities with other cross-coupling reactions:
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoindole.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
Reductive Elimination: The aryl and amido groups couple to form the C-N bond of the 5-aminoindole product, regenerating the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[2]
Data Presentation: Buchwald-Hartwig Amination Conditions
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
1
Morpholine
Pd₂(dba)₃ (2.5)
Xantphos (5)
Cs₂CO₃
Dioxane
100-110
2
Aniline
Pd₂(dba)₃
tBu-XPhos
K₃PO₄
Toluene
65
The choice of ligand is crucial in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.[9][10]
Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.
Evacuate and backfill the tube with argon (repeat three times).
Add anhydrous dioxane, followed by the amine.
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography to yield 5-(morpholino)indole.[1]
Conclusion
Palladium-catalyzed cross-coupling reactions of 5-bromoindoles are foundational transformations in modern organic synthesis, particularly within the realm of medicinal chemistry. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a versatile and robust toolkit for the introduction of a wide array of functional groups at the C5 position of the indole nucleus. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage these powerful synthetic methods in their pursuit of novel and impactful molecules.
References
BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
BenchChem. (n.d.).
ResearchGate. (n.d.). Pd-catalyzed C-2 C–H arylation of indoles. [Link]
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole.
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
ACS Publications. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. [Link]
Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
PubMed. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. [Link]
Journal of the American Chemical Society. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. [Link]
RSC Publishing. (n.d.). C3-Arylation of indoles with aryl ketones via C–C/C–H activations. [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
HETEROCYCLES. (1992). SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 54NDOLYLBORONIC ACID WITH ARYLAND HETEROARYL. [Link]
ResearchGate. (n.d.). Scope and limitations of cross‐cyclization reaction of indole and.... [Link]
Organic Chemistry Frontiers (RSC Publishing). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
RSC Publishing. (n.d.). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
ResearchGate. (n.d.). Initial Heck cross-coupling conditionse xplored for 5-I-indole with acrylic acid. [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. [Link]
ACS Publications. (n.d.). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
biological screening assays for indole derivatives
Application Note: Biological Screening Strategies for Indole Derivatives Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 30% of all GPC...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Biological Screening Strategies for Indole Derivatives
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 30% of all GPCR drugs and a vast array of oncology therapeutics (e.g., Vincristine, Sunitinib). However, the unique physicochemical properties of indole derivatives—specifically their potential for autofluorescence, oxidative instability, and redox activity—pose specific challenges in high-throughput screening (HTS).
This guide provides optimized protocols for screening indole derivatives, moving beyond generic "kit instructions" to address compound-specific interferences. It focuses on three primary therapeutic areas: Cytotoxicity (Anticancer) , Kinase Inhibition , and Antimicrobial Susceptibility .
Strategic Assay Selection
Before selecting a protocol, define the primary biological objective. Indole derivatives often act via specific mechanisms such as tubulin destabilization or kinase inhibition.
Figure 1: Decision matrix for selecting the appropriate screening assay based on the biological target of the indole derivative.
Critical Technical Considerations for Indoles
Indoles are not "standard" small molecules. You must account for these factors to ensure data integrity (E-E-A-T):
Factor
Mechanism of Interference
Mitigation Strategy
Redox Cycling
Electron-rich indoles can directly reduce tetrazolium salts (MTT) to formazan without cellular metabolism, causing False Negatives (appearing less toxic than they are).
1. Use Resazurin (Alamar Blue) instead of MTT if reduction is suspected.2. Include a "Compound + Media + MTT" (no cells) control well.
Autofluorescence
Many indoles fluoresce in the UV-Blue region (Excitation ~280nm, Emission ~350nm), interfering with fluorescence-based assays.
1. Use Red/Far-Red fluorophores (e.g., Draq5, MitoTracker Red).2. Use Luminescence-based assays (e.g., CellTiter-Glo) which are immune to fluorescence interference.
Oxidative Instability
Indoles can oxidize to form colored dimers (indigo-like) or trimers in culture media over 24-48h, altering absorbance readings.
1. Prepare stocks in anhydrous DMSO; store at -80°C.2. Supplement media with antioxidants (e.g., 100 µM Ascorbic Acid) if stability is poor, but validate this does not affect the assay.
Best for: Bis-indoles and indole-chalcones (e.g., Vinca alkaloid mimics).
Principle: Indoles often bind to the colchicine site of tubulin, preventing polymerization. This assay measures the turbidity (light scattering) of tubulin as it polymerizes into microtubules.[1]
BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Link
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
Abcam. (2025). MTT Assay Protocol and Troubleshooting Guide. Link
Cytoskeleton, Inc. (2025). Tubulin Polymerization Assay Kit (Fluorescence and Absorbance) Manual. Link
National Institutes of Health (NIH). (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Link
Journal of Medicinal Chemistry. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK. Link
This section addresses specific failure modes reported by researchers attempting to synthesize Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate . The primary bottleneck is typically the N-methylation of the Methyl 5-bromo-1H-indole-3-carboxylate precursor, though issues with the indole core construction also occur.
Issue 1: Low Yield due to Ester Hydrolysis (Saponification)
User Report: "I am getting a mixture of the desired product and the carboxylic acid (or no precipitate upon workup)."
Root Cause: The use of hygroscopic bases (e.g., NaOH, KOH) or wet solvents introduces water. Under basic conditions, the C-3 methyl ester is susceptible to hydrolysis, converting it to the water-soluble carboxylate salt, which is lost in the aqueous wash or precipitates as the acid upon acidification.
Corrective Action:
Switch Base: Replace hydroxide bases with Cesium Carbonate (
) or Potassium Carbonate () . These are non-nucleophilic enough to deprotonate the indole N-H (pKa ~16) without attacking the ester.
Solvent Control: Use anhydrous DMF or Acetonitrile. Ensure water content is <0.1%.
Protocol Adjustment: Avoid heating above 60°C if using carbonate bases. If using Sodium Hydride (NaH), perform the reaction at 0°C
RT.
Issue 2: Incomplete Conversion (Starting Material Remains)
User Report: "TLC shows a persistent spot of starting material even after 24 hours."
Root Cause: The 5-bromo substituent is an Electron-Withdrawing Group (EWG). While this makes the N-H more acidic (easier to deprotonate), it delocalizes the resulting negative charge on the nitrogen, making the indolyl anion a weaker nucleophile toward the methylating agent.
Corrective Action:
Catalyst: Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 5 mol%) if using heterogeneous bases (
in Acetone/DMF).
Electrophile: Switch from Dimethyl Sulfate (DMS) to Methyl Iodide (MeI) , which is generally more reactive for deactivated indoles.
Stoichiometry: Increase MeI equivalents to 1.5–2.0 eq.
Issue 3: C-Methylation Byproducts
User Report: "NMR shows extra methyl peaks; mass spec suggests dimethylated species."
Root Cause: While the C-3 position is blocked by the ester, C-2 methylation can occur under harsh conditions (high temp, strong bases like
-BuLi).
Corrective Action:
Temperature: Maintain reaction temperature below 25°C during the addition of the methylating agent.
Base Strength: Do not use alkyl lithiums. Stick to Carbonates or NaH.
The "Gold Standard" Protocol
Objective: Synthesis of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate via N-methylation.
Target Yield: >90%
Scale: 10 mmol basis (scalable)
This protocol utilizes a mild base (
) to prevent ester hydrolysis while ensuring complete conversion of the deactivated 5-bromoindole core.
Dissolution: Add the indole substrate (2.54 g) and anhydrous DMF (25 mL). Stir until fully dissolved.
Deprotonation: Add
(4.89 g) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (25°C) for 30 minutes.
Why? Pre-stirring ensures the formation of the indolyl anion before the electrophile is introduced.
Methylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (0.94 mL) dropwise over 5 minutes.
Safety: MeI is toxic and volatile; use a fume hood.
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3–5 hours.
Monitoring: Check TLC (Hexane:EtOAc 3:1). Product usually has a higher
than the starting material.
Quench & Workup:
Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.
The product should precipitate as a white/off-white solid.
Stir for 15 minutes to dissolve inorganic salts.
Isolation: Filter the solid via vacuum filtration.[3] Wash the cake with water (
mL) to remove residual DMF.
Purification: Dry the solid in a vacuum oven at 45°C.
Note: If the product is sticky or oily, extract the aqueous mix with Ethyl Acetate, wash with brine, dry over
, and recrystallize from Methanol/Water.
Mechanistic Insight & Logic
Reaction Mechanism (N-Methylation)
The reaction follows an
mechanism. The base deprotonates the indole N-H.[3] The 5-bromo substituent exerts an inductive effect (-I), stabilizing the negative charge on the nitrogen but also reducing its nucleophilicity compared to unsubstituted indole.
Figure 1: Reaction workflow for the N-methylation process.
Alternative Route: Synthesis from Core Components
If you are unable to source the indole-3-carboxylate precursor, you may need to synthesize the ring. Avoid direct bromination of methyl indole-3-carboxylate , as regioselectivity between C-5 and C-6 is poor [1].
Instead, use the Fischer Indole Synthesis starting from 4-bromophenylhydrazine :
Q: Can I use Dimethyl Carbonate (DMC) as a greener methylating agent?A: Yes, but it requires higher temperatures (>130°C) or specific catalysts like DBU or DABCO [2]. For high-value intermediates, MeI is preferred for reliability. If using DMC, you must use a sealed pressure vessel (autoclave) to reach the necessary activation energy.
Q: My product is purple/pink after workup. Is it impure?A: Indoles are prone to oxidation in air, often turning pink/red (rosindole formation). This is usually a trace surface impurity. Recrystallize from Methanol or wash the solid with a small amount of cold ether to remove the colored oxidation products.
Q: Why avoid Sodium Hydride (NaH)?A: NaH is effective but risky. If your DMF is not perfectly dry, NaH produces NaOH, which rapidly hydrolyzes your methyl ester to the acid.
buffers this risk.
References
Parsons, T., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. (2011).[9] Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023.[9] Link
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
BenchChem.[3] (n.d.). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. BenchChem Technical Notes. Link
Sigma-Aldrich. (n.d.). Methyl 5-bromo-1H-indole-3-carboxylate Product Sheet. Link
Technical Support Center: Synthesis of Methyl 5-Bromo-1-Methyl-1H-indole-3-carboxylate
Introduction Welcome to the technical support guide for the synthesis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves multiple steps where side reactions can significantly impact yield and purity. The sequential introduction of substituents onto the electron-rich indole core requires careful control of reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will dissect common side reactions at each key stage—bromination, N-methylation, and C3-esterification—providing mechanistic explanations, preventative strategies, and detailed protocols to help you navigate these challenges effectively.
Section 1: Bromination Side Reactions
The introduction of a single bromine atom at the C5 position is a critical step. The high reactivity of the indole ring, particularly the pyrrole moiety, makes it susceptible to over-bromination and mis-isomerization.
Q1: My TLC and Mass Spec data show di- and even tri-brominated species after my reaction. How can I achieve mono-bromination at the C5 position?
A1: This is a classic challenge of electrophilic aromatic substitution on an activated indole ring. Over-bromination occurs when the reaction is too fast or the brominating agent is too reactive. Here’s how to troubleshoot:
Root Cause Analysis:
The pyrrole ring of indole is significantly more nucleophilic than the benzene ring. Direct bromination of an unprotected indole often leads to initial substitution at the C3 position, followed by further reactions.[1] To achieve C5 selectivity, the reactivity of the pyrrole ring must be tempered, or the synthesis must be re-ordered.
Preventative Strategies & Troubleshooting:
Control Stoichiometry and Addition: Carefully control the stoichiometry, using no more than 1.0 to 1.1 equivalents of the brominating agent. Add the reagent dropwise at a low temperature (0-5 °C) to keep the localized concentration low and manage the exothermic reaction.[1]
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in polar solvents, as it is highly reactive. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often leading to cleaner reactions.
Solvent Effects: Perform the bromination in a less polar solvent like dichloromethane (CH₂) or tetrahydrofuran (THF). This can dampen the reactivity of the brominating agent compared to more polar solvents like acetic acid or methanol.
Synthetic Strategy - Protect and Direct: The most reliable method is to perform the bromination on a substrate where the C3 position is already substituted. For example, brominating methyl 1-methyl-1H-indole-3-carboxylate directs the electrophile to the benzene ring. The electron-withdrawing ester at C3 deactivates the pyrrole ring somewhat, and the N-methyl group activates the entire system, favoring substitution at C5.
Q2: My NMR analysis indicates the bromine is at the C3 or C6 position, not C5. Why is this happening and how can I fix it?
A2: Regioselectivity is dictated by a combination of electronic and steric effects. Incorrect substitution points to issues with your starting material or reaction conditions.
Mechanistic Insight:
C3-Bromination: If the C3 position of your starting indole is unsubstituted, it is the most electronically favored site for electrophilic attack.[1] This is a common outcome when attempting to brominate indole itself.
C6/C7-Bromination: While C5 is generally the favored position for substitution on the benzene ring of an N-alkyl indole, mixtures can occur. The directing influence of the N-alkyl group and any C3-substituent determines the final isomer distribution.
Troubleshooting Workflow:
The following decision tree can help diagnose and solve regioselectivity problems.
Caption: Troubleshooting logic for incorrect regioselectivity in indole bromination.
Section 2: N-Methylation Side Reactions
N-methylation is typically achieved by deprotonating the indole nitrogen with a base followed by reaction with a methylating agent. The main challenges are incomplete reactions and competing C-alkylation.
Q3: I see both my starting material and N-methylated product after the reaction. How can I drive the reaction to completion?
A3: An incomplete reaction is usually due to insufficient deprotonation, impure reagents, or a deactivated methylating agent.
Troubleshooting Steps:
Base and Solvent Choice: A strong base is required to fully deprotonate the indole N-H, which is acidic but part of the aromatic system.[2] Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the standard choice.[3] Ensure the NaH is fresh (not a gray powder, which indicates oxidation).
Anhydrous Conditions: Water will quench the base and the indole anion. Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Reagent Purity: The methylating agent (e.g., methyl iodide, dimethyl sulfate) should be pure. Methyl iodide can decompose over time, releasing iodine (visible as a brown color). Pass it through a small plug of basic alumina if necessary.
Temperature and Time: While deprotonation is often done at 0 °C to control the initial reaction, allowing the reaction to warm to room temperature after adding the methylating agent can help drive it to completion.[3] Monitor by TLC until the starting material spot has completely disappeared.
Q4: I have an unexpected isomer that I suspect is a C3-methylated product. How can I prevent this?
A4: C-alkylation is a known side reaction because the indole anion is an ambident nucleophile, with electron density on both the nitrogen (N1) and the C3 carbon. [3]
Mechanistic Explanation:
The ratio of N- vs. C-alkylation is highly dependent on the reaction conditions. The free indole anion in polar aprotic solvents (like DMF or THF) preferentially undergoes N-alkylation. However, factors that promote a tighter ion pair between the indole anion and the counter-ion (like using K₂CO₃ in a less polar solvent) can lead to more C3-alkylation.
Caption: Ambident nucleophilicity of the indole anion leading to competing N- and C-alkylation.
Preventative Measures:
Use a Strong Base/Polar Aprotic Solvent System: The combination of NaH in DMF is highly effective at favoring N-alkylation by creating a "freer" anion.[3]
Avoid Weaker Bases: Bases like K₂CO₃ can be effective but may lead to a higher proportion of C-alkylation, especially if the C3 position is unsubstituted.
Use a Greener Methylating Agent: Dimethyl carbonate (DMC) is a less toxic alternative to methyl iodide and has been shown to give high yields of N-methylated indoles with high selectivity.[4]
Section 3: Ester Functionality & Stability
The methyl ester at the C3 position is crucial but can be labile under certain workup or reaction conditions.
Q5: During my workup, I am isolating the carboxylic acid instead of the methyl ester. How can I prevent this hydrolysis?
A5: Ester hydrolysis is typically caused by exposure to strong aqueous base (saponification) or, less commonly, strong acid during workup or purification.
Root Cause & Prevention:
Basic Hydrolysis: This is the most common cause. If your reaction involves a strong base (like NaH), it must be quenched carefully. Pouring the reaction mixture into water can create a strongly basic aqueous solution.
Solution: Quench the reaction by pouring it into a cold, weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or cold 1M HCl. This neutralizes the base before it can hydrolyze the ester.
Acidic Hydrolysis: While less rapid, prolonged exposure to strong acids, especially with heating (e.g., during silica gel chromatography with an acidic mobile phase), can also cause hydrolysis.
Solution: Neutralize your workup washes. If chromatography is required, consider using a mobile phase buffered with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) or using neutral alumina instead of silica gel.
Reaction Conditions: Be mindful of reaction conditions for other steps. For example, using a strong hydroxide base like NaOH for N-methylation would simultaneously hydrolyze the ester.[2] Always use non-hydrolytic bases like NaH or K₂CO₃ when an ester is present.[2]
Condition
Risk of Hydrolysis
Recommended Action
Workup
Quenching with H₂O
High
Quench into cold, dilute acid (e.g., sat. NH₄Cl).
Basic (pH > 9) extraction
High
Maintain neutral or slightly acidic pH during extractions.
Chromatography
Standard Silica Gel
Moderate
Add 0.1-1% triethylamine to the eluent to neutralize the silica.
Reaction
Using NaOH/KOH as base
Certain
Use non-hydrolytic bases like NaH, K₂CO₃, or DBU.
Table 1. Conditions that promote ester hydrolysis and recommended preventative actions.
Section 4: Optimized Protocol & Analysis
This section provides a sample protocol that incorporates best practices to minimize the side reactions discussed above. The synthetic order chosen is: 1) C3-acylation/esterification, 2) N-methylation, 3) C5-bromination.
Appendix A: Sample Experimental Protocol
Step 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate
Setup: To a flame-dried round-bottom flask under Argon, add methyl indole-3-carboxylate (1.0 eq) and anhydrous DMF (~10 mL per gram of indole). Cool the solution to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 min, then allow to warm to room temperature for 30 min until gas evolution ceases.
Methylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring & Workup: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed. Carefully pour the reaction mixture into a beaker of ice-cold saturated aqueous NH₄Cl.
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step.
Step 2: Synthesis of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Setup: Dissolve the crude product from Step 1 in anhydrous THF in a flask protected from light. Cool the solution to 0 °C.
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
Reaction: Stir the mixture at 0 °C. The reaction is often rapid. Monitor closely by TLC.
Workup: Once the starting material is consumed (typically < 1 hour), quench the reaction with aqueous sodium thiosulfate solution. Extract with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
References
BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem Technical Support.
BenchChem. (2025).
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
Shome, A., et al. (2016). A New Method for N-methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
Technical Support Center: N-Methylation of 5-Bromoindole-3-Carboxylates
Welcome to the Application Scientist Support Center. The N-methylation of highly functionalized indoles, particularly 5-bromoindole-3-carboxylates, presents unique chemoselectivity and reactivity challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The N-methylation of highly functionalized indoles, particularly 5-bromoindole-3-carboxylates, presents unique chemoselectivity and reactivity challenges. This guide synthesizes mechanistic causality, quantitative data, and self-validating protocols to help you troubleshoot and optimize your synthetic workflows.
Process Workflow & Decision Logic
Selecting the correct base, solvent, and methylating agent is a balancing act between substrate reactivity, safety, and scalability. The decision matrix below outlines the optimal pathways for functionalizing 5-bromoindole-3-carboxylates.
Decision matrix for optimizing N-methylation of 5-bromoindole-3-carboxylates.
Mechanistic Insights & FAQs
Q: Why is the N-methylation of 5-bromoindole-3-carboxylates more challenging than unsubstituted indoles?A: The difficulty arises from dual electron-withdrawing effects. The 5-bromo group exerts a strong inductive pull (-I), which lowers the pKa of the N-H bond but simultaneously reduces the nucleophilicity of the resulting indolide anion[1]. Furthermore, the C3-ester group delocalizes the negative charge via resonance (-R) onto the carbonyl oxygen. This creates an ambident nucleophile, reducing the reaction rate at the nitrogen center and requiring highly optimized conditions[2].
Q: Why is chemoselectivity (N- vs. O-alkylation) a major concern here?A: Because the indolide anion's charge is delocalized onto the C3-ester's oxygen, the oxygen acts as a "hard" nucleophile while the nitrogen acts as a "soft" nucleophile[2]. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, using soft electrophiles like Methyl Iodide (MeI) in polar aprotic solvents (e.g., DMF) will thermodynamically favor the desired N-alkylation over O-alkylation[1][3].
Q: Can I use Dimethyl Carbonate (DMC) instead of toxic Methyl Iodide (MeI)?A: Yes. DMC is an excellent, green alternative for N-methylation[4]. However, because DMC has a high activation energy, the reaction requires elevated temperatures (~130 °C)[5]. While indole-3-carboxylic acids rapidly decarboxylate at these temperatures, the ester derivatives (carboxylates) remain structurally stable, allowing for high-yield conversions[3][4].
Mechanistic pathways and competing side reactions during indolide alkylation.
Reagent Selection & Quantitative Data
The table below summarizes the quantitative outcomes of various reagent combinations to help you select the best conditions for your specific scale and safety requirements.
Base
Solvent
Alkylating Agent
Temp
Chemoselectivity (N:O)
Typical Yield
Mechanistic Notes
NaH (1.2 eq)
DMF
MeI (1.5 eq)
0 °C to RT
> 98:2
90 - 95%
Standard method. Fast deprotonation; requires strictly anhydrous conditions to prevent ester hydrolysis[1].
K₂CO₃ (1.5 eq)
DMF
DMC (3.0 eq)
130 °C
~ 95:5
85 - 96%
Green alternative. High temp required for DMC activation. Ester is stable against decarboxylation[4][5].
Best for: Milligram to small-gram scale where maximum yield and fast reaction times are required.
Preparation: Dissolve 5-bromoindole-3-carboxylate (1.0 eq) in anhydrous DMF (to achieve a 0.2 M solution) in a flame-dried flask under an argon atmosphere.
Causality Check: Anhydrous conditions are critical. Trace water will react with NaH to form NaOH, which will hydrolyze the C3-ester[3].
Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30–60 minutes until H₂ gas evolution ceases.
Causality Check: Cooling controls the exothermic deprotonation and prevents thermal degradation of the starting material[1].
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
Causality Check: Dropwise addition of the highly reactive MeI prevents localized over-alkylation and thermal runaway[1].
Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Sustainable Scale-Up (K₂CO₃ / DMC)
Best for: Large-scale synthesis where avoiding toxic MeI is a priority.
Preparation: Combine 5-bromoindole-3-carboxylate (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and Dimethyl Carbonate (DMC, 3.0 eq) in DMF (approx. 7 mL per gram of substrate)[3][4].
Reaction: Equip the flask with a reflux condenser and heat the mixture to 130 °C for 3.5 to 5 hours. Monitor the reaction progress via HPLC.
Causality Check: DMC acts as both a methylating agent and a mild electrophile. The high activation energy of DMC necessitates reflux temperatures; standard room temperature stirring will result in 0% conversion[4][5].
Workup: Cool the reaction mixture to 3 °C. Slowly add ice-cold water (approx. 3x the reaction volume). The N-methylated product will precipitate as a pale-white solid. Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C for 24 hours[4].
Causality Check: Direct precipitation bypasses tedious liquid-liquid extractions and exploits the target molecule's poor aqueous solubility.
Troubleshooting Guide
Issue 1: Significant formation of N-methylindole (Decarboxylated byproduct).
Diagnosis: Your C3-ester has hydrolyzed into an indole-3-carboxylic acid. At elevated temperatures, indole-3-carboxylic acids undergo rapid thermal decarboxylation[3][5].
Solution: This is caused by hydroxide ions (OH⁻) in the reaction. Ensure your base is strictly anhydrous. If using K₂CO₃, oven-dry it prior to use. Avoid using KOH or NaOH entirely for this substrate[3].
Issue 2: Sluggish reaction kinetics; incomplete conversion after 12 hours.
Diagnosis: The electron-withdrawing 5-bromo group has severely reduced the nucleophilicity of your indolide anion[1]. Furthermore, K₂CO₃ has poor solubility in organic solvents.
Solution: Switch your base from K₂CO₃ to Cs₂CO₃. The "Cesium Effect" provides a roughly ten-fold increase in organic solubility. Additionally, the larger, softer Cs⁺ cation coordinates less tightly to the indolide nitrogen, leaving the anion more "naked" and highly reactive[6].
Issue 3: Detection of O-alkylated side products.
Diagnosis: The delocalization of the negative charge to the ester carbonyl oxygen has led to competitive O-alkylation[2].
Solution: Ensure you are using a strictly polar aprotic solvent (DMF or DMSO) and a soft electrophile (MeI). If the problem persists, lower the reaction temperature during the alkylation step to favor the thermodynamically stable N-alkylated product over the kinetically favored O-alkylated acetal.
References
Benchchem. "Application Notes and Protocols for N-alkylation of 5-Bromoindole".
ResearchGate. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate".
ResearchGate. "N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives".
MDPI. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives".
Benchchem. "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate".
Google Patents. "CN1194966C - Methylation of indole compounds using dimethyl carbonate".
Technical Support Center: Deprotection of N-Methyl Indole Esters
Welcome to the technical support center for the deprotection of N-methyl indole esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the deprotection of N-methyl indole esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. The N-demethylation of indoles, coupled with ester hydrolysis, presents a unique set of obstacles due to the inherent stability of the N-methyl group and the sensitivity of the indole nucleus. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and understand the causality behind protocol choices.
This section addresses the most common issues encountered during the deprotection of N-methyl indole esters. We will explore both the N-demethylation and the ester hydrolysis steps, which can be performed sequentially or, in some cases, concurrently.
Part 1: N-Demethylation Strategies & Troubleshooting
The cleavage of the N-CH₃ bond on an indole ring is often the most challenging step. The methods are typically oxidative or involve harsh electrophiles.
Q1: My N-demethylation reaction is stalled or shows very low conversion. What are the common causes and solutions?
A1: This is a frequent issue, often stemming from the stability of the N-methyl indole moiety. Before making drastic changes, consider the following troubleshooting workflow.
Caption: Sequential workflow for N-methyl indole ester deprotection.
Part A: N-Demethylation to N-H Indole Ester
[1][2]1. N-Oxide Formation: Dissolve the N-methyl indole ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) and cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 1-3 hours, monitoring the consumption of starting material by TLC.
2. Quench & Wash: Upon completion, wash the reaction mixture sequentially with 10% aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-oxide is often used directly in the next step.
3. Reductive Cleavage: Dissolve the crude N-oxide in a mixture of isopropanol (i-PrOH) and water (e.g., 4:1 ratio). Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 4-5 eq) and heat the mixture to reflux. Monitor the reaction by TLC/LC-MS. The reaction can take anywhere from 4 to 24 hours.
4. Workup and Purification: Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove iron salts, washing the pad with ethyl acetate. Concentrate the filtrate and perform a standard aqueous workup. Purify the crude product by column chromatography to yield the N-H indole ester.
Part B: Ester Hydrolysis (Saponification)
[3]1. Reaction Setup: Dissolve the purified N-H indole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
2. Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC, observing the disappearance of the ester starting material and the appearance of a more polar spot (the carboxylate salt) at the baseline.
3. Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or DCM to remove any non-acidic impurities.
4. Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with dilute HCl (e.g., 1M HCl). The carboxylic acid product will often precipitate. Collect the solid by filtration or extract into an organic solvent like ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final N-H indole carboxylic acid.
References
BenchChem Technical Support Team. (2025).
Al-Hourani, B. J., & Sharma, S. K. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3327. [Link]
Hudecz, F., & Bodanszky, M. (1991). Side reactions in peptide synthesis. CRC Press.
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427. [Link]
Odagami, T., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin, 57(2), 211-3. [Link]
Sanz-Cervera, J. F., et al. (2004). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 6(15), 2527-2530. [Link]
Carroll, F. I., et al. (2011). A method for the n-demethylation of n-methyl heterocycles.
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by metal-carbenoid and-nitrenoid insertion.
Sim, M. M., & Ganesan, A. (1995). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry, 40(2), 357-361. [Link]
Shieh, W.-C., et al. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 457-462. [Link]
Thavaneswaran, S., et al. (2010). A method for the n-demethylation of n-methyl heterocycles. European Patent Office, EP 2477984 B1. [Link]
Hudlicky, T., & Klásek, A. (2008). Advances in N- and O-demethylation of opiates. Collect. Czech. Chem. Commun., 73(1), 1-24. [Link]
Shieh, W.-C., et al. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 457-462. [Link]
Alvarez, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 934-941. [Link]
Yang, Z., et al. (2007). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 144(2), 1076–1086. [Link]
Carroll, F. I., et al. (2016). Methods for one-pot N-demethylation/N-functionalization of morphine and tropane alkaloids.
Padwa, A., et al. (2001). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. The Journal of Organic Chemistry, 66(7), 2342-2348. [Link]
Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (Doctoral dissertation, Nagoya University). [Link]
Reddit r/chemistry community. (2012). Can the hydrolysis of an ester be done without an acid catalyst? Reddit. [Link]
Török, B., & Török, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(7), 803. [Link]
Katritzky, A. R., et al. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2005(5), 149-160. [Link]
Krüger, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7344–7348. [Link]
Shieh, W.-C., & Dell, S. (2001). Methylation of indole compounds using dimethyl carbonate.
Catellani, M., & Motti, E. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters, 15(4), 812–815. [Link]
Singh, G. S., & Singh, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36053–36075. [Link]
Hogrefe, R. I., et al. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides.
Chemtracts. (2001). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 55(10), 841-845. [Link]
Cooper, D. (1995). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Reddy, K. L., et al. (2012). Hydrolysis and esterification with acid catalysts.
Definitive 13C NMR Assignments for Substituted Indoles: A Comparative Guide
Executive Summary In drug discovery, the indole scaffold is ubiquitous, serving as the core pharmacophore in therapeutics ranging from vinca alkaloids to serotonin receptor modulators. However, the 13C NMR assignment of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery, the indole scaffold is ubiquitous, serving as the core pharmacophore in therapeutics ranging from vinca alkaloids to serotonin receptor modulators. However, the 13C NMR assignment of substituted indoles remains a notorious source of structural error. The core challenge lies in the ambiguity between the benzene ring carbons (specifically C-5 vs. C-6) and the quaternary bridgehead carbons (C-3a vs. C-7a).
This guide compares two approaches: the Traditional Empirical Prediction (the "Alternative") and the Integrated 2D-NMR Validation Workflow (the "Product"). We demonstrate that while empirical rules provide a rapid estimation, they statistically fail to resolve positional isomers in polysubstituted systems. The Integrated Workflow, utilizing specific solvent-dependent HMBC correlations, offers a self-validating system that guarantees assignment accuracy.
Part 1: The Comparison
The Alternative: Empirical Additivity & 1D Analysis
Historically, chemists have relied on substituent chemical shift (SCS) additivity rules. This method assumes that the shift effect of a substituent on the indole ring is consistent and additive.
Method: 1D 13C NMR + ChemDraw/ACD prediction.
Failure Mode: Indoles exhibit significant non-additive electronic redistribution. For example, an electron-donating group at C-5 affects C-3 via resonance, a long-range effect often underestimated by simple additivity algorithms.
Risk: Misidentification of regioisomers (e.g., 5- vs. 6-substitution), leading to "dead-end" SAR (Structure-Activity Relationship) campaigns.
The Product: Integrated 2D-NMR Validation Workflow
This approach treats the molecule as a network of magnetic couplings rather than a sum of parts. It relies on the "Anchor Point" strategy , using the distinct NH proton and C-2/C-3 protons to "walk" around the ring.
Comparative Performance Matrix
Feature
Empirical Prediction (Alternative)
Integrated 2D Workflow (Product)
Assignment Confidence
Low (< 70% for C5/C6)
Absolute (> 99%)
Solvent Sensitivity
Ignores specific solvation effects
Leverages solvent effects (DMSO-d6)
Quaternary Carbon ID
Guesswork based on intensity
Definitive via HMBC
Time Investment
Instant (Computational)
1-2 Hours (Experimental)
Outcome
Hypothetical Structure
Validated Structure
Part 2: Visualizing the Logic
The following diagram illustrates the "Anchor Point" Logic used in the Integrated Workflow. Note how the NH proton serves as the critical node for distinguishing the benzene ring carbons.
Caption: The "Anchor Point" workflow utilizes the exchangeable NH proton (visible in DMSO-d6) to bridge the pyrrole and benzene rings, a step often missed in CDCl3-based analysis.
Part 3: Comparative Data & Chemical Shifts
The following data highlights the drastic shifts that occur upon substitution and the solvent dependence that must be accounted for.
Table 1: Benchmark Chemical Shifts (Unsubstituted Indole)
Note the crossover of C-2 and C-3 shifts depending on the environment, and the proximity of C-5 and C-6.
Carbon Position
δ (ppm) DMSO-d6 [1]
δ (ppm) CDCl3 [2]
Assignment Logic (HMBC)
C-2
125.2
124.7
Strong correlation from NH; J_CH coupling ~185 Hz
C-3
101.5
102.6
Upfield signal; correlates to H-2
C-3a (Q)
127.8
127.9
Correlates with H-2, H-4, and NH
C-4
120.3
120.8
Correlates to C-3a and C-6
C-5
119.3
122.0
Critical: Often confused with C-6.
C-6
121.3
119.9
Critical: Distinct from C-5 via H-4 correlation
C-7
111.8
111.4
Most shielded benzene proton; correlates to C-5
C-7a (Q)
136.1
135.8
Correlates with NH and H-4
Table 2: Substituent Effects (The "Product" Advantage)
Empirical rules often fail to predict the magnitude of the "Ipso" and "Ortho" effects in the rigid indole bicycle.
Compound
Substitution
Key Shift Changes (vs. Parent)
Mechanistic Insight
2-Methylindole
2-Me
C-2: Deshielded to ~135 ppmC-3: Shielded to ~99 ppm
Methyl group donates e- density to C-3 (Ortho-like effect).
3-Methylindole
3-Me
C-3: Deshielded to ~110 ppmC-2: Deshielded to ~123 ppm
Loss of C-3 proton removes direct shielding; steric compression.
5-Methoxyindole
5-OMe
C-5: Deshielded to ~153 ppm (Ipso)C-4: Shielded to ~100 ppm (Ortho)
To replicate the "Product" level of accuracy, follow this self-validating protocol.
Sample Preparation (Crucial Step)
Solvent: Use DMSO-d6 (99.9% D).
Why? In CDCl3, the NH proton is often broad or invisible due to exchange. In DMSO-d6, hydrogen bonding stabilizes the NH, making it a sharp triplet or doublet (coupling to H-2). This NH signal is the "Key" to the HMBC lock.
Concentration: 20-30 mg in 0.6 mL. High concentration is required for detecting weak quaternary carbon correlations in HMBC.
Acquisition Parameters
1H NMR: Acquire with sufficient d1 (relaxation delay) to ensure quantitative integration of the NH peak.
13C {1H}: Standard decoupled experiment.
HSQC (Multiplicity-Edited): Differentiate CH/CH3 (up/red) from CH2 (down/blue).
Validation: C-2 and C-3 are CH; C-4,5,6,7 are CH. This filters out impurities.
HMBC (Gradient Selected):
Optimization: Set long-range coupling constant (
) to 8 Hz .
Why? Indole long-range couplings (especially through the Nitrogen) can be smaller (5-7 Hz). 8 Hz is a safe compromise.
Scans: Minimum 16 scans per increment to see quaternary carbons.
The Assignment Workflow (The "Self-Validating" Loop)
Identify NH: Find the broad singlet/doublet around 10-12 ppm.
Locate C-3a and C-7a: Look for HMBC correlations from NH .
NH
C-2 (Strong)
NH
C-3a (Strong, Quaternary)
NH
C-7a (Strong, Quaternary)
NH
C-3 (Weak/Strong depending on substituent)
Distinguish C-4 from C-7:
H-4 will show a strong 3-bond correlation to the quaternary C-7a .
H-7 will show a strong 3-bond correlation to the quaternary C-3a .[1]
This "Cross-Linking" definitively separates the two sides of the benzene ring.
Resolve C-5 vs C-6:
Once H-4 is identified (step 3), use it to find C-6 (3-bond correlation from H-4).
The remaining proton is H-5/H-6.
References
Morales-Ríos, M. S., et al. "Definitive assignment of the 13C NMR spectra of indole in DMSO-d6 and CDCl3."[1] Magnetic Resonance in Chemistry, vol. 25, no. 5, 1987, pp. 377-379.
Joseph-Nathan, P., et al. "NMR Studies of Indole."[1] Heterocycles, vol. 27, no.[1][2][3][4] 2, 1988.[1]
Blackman, A. J., et al. "13C NMR assignments of some substituted indoles." Australian Journal of Chemistry, vol. 33, 1980.
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Additivity Rules).
HPLC Purity Analysis of Methyl 5-Bromo-1-methyl-1H-indole-3-carboxylate: A Comparative Guide
For drug development professionals and analytical chemists, ensuring the absolute purity of critical synthetic building blocks is a non-negotiable foundation of reproducible science. Methyl 5-bromo-1-methyl-1H-indole-3-c...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and analytical chemists, ensuring the absolute purity of critical synthetic building blocks is a non-negotiable foundation of reproducible science. Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (CAS: 890095-50-8) is a highly valued intermediate utilized in the synthesis of complex pharmacophores, including CBP/p300 degraders[1] and GSK-3 inhibitors[2].
As a Senior Application Scientist, I approach method development not just as a set of parameters, but as an exercise in molecular physics. This guide provides an authoritative, objective comparison of Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methodologies for assessing the purity of this compound, grounded in mechanistic causality and self-validating experimental design.
Structural Profiling & Chromatographic Causality
Before selecting a column or a mobile phase, we must interrogate the molecule. Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate presents a moderately non-polar profile driven by its indole core and the lipophilic 5-bromo substituent[3]. However, the C3-methyl ester and N1-methyl groups introduce specific dipole moments and hydrogen-bond acceptor sites.
The Analytical Challenge : Synthesizing this compound typically involves the N-methylation of 5-bromo-1H-indole-3-carboxylic acid[2]. Consequently, the analytical method must be capable of resolving the target from unreacted precursors (des-methyl), structurally similar regioisomers (e.g., 6-bromo carryover from starting materials), and potential hydrolysis degradation products.
Causality in Method Selection : RP-HPLC is the industry gold standard for tracking polar precursors and determining general purity due to its robust hydrophobic retention mechanisms[4]. Conversely, NP-HPLC is strategically deployed when the primary concern is separating positional isomers (like the 5-bromo vs. 6-bromo species), as the silica stationary phase is highly sensitive to subtle differences in molecular dipole orientation[4].
Objective Method Comparison
To provide a comprehensive analytical strategy, we compare two orthogonal HPLC methods. Method A (RP-HPLC) is optimized for routine batch release and precursor tracking, while Method B (NP-HPLC) serves as an investigative tool for isomeric profiling[4].
The following workflow illustrates the logical pathway for selecting the appropriate chromatographic method based on the suspected impurity profile of your synthetic batch.
Fig 1: Decision matrix for selecting HPLC methodologies based on target impurity profiles.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following RP-HPLC methodology is designed as a self-validating system, ensuring that every run mathematically proves its own accuracy.
Step-by-Step RP-HPLC Methodology
1. Instrumentation Setup :
Equip the HPLC system with a quaternary pump, a thermostatted column compartment, an autosampler, and a Photodiode Array (PDA) or UV detector.
2. Mobile Phase Preparation :
Aqueous Phase (A): HPLC-grade water with 0.1% Formic Acid (v/v).
Organic Phase (B): HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
Causality: Formic acid (pH ~2.7) ensures the ester oxygen and indole nitrogen remain in a consistent solvation state. Crucially, it suppresses secondary ion-exchange interactions with residual silanols on the C18 silica support, preventing peak tailing[4].
3. Chromatographic Execution :
Elution Profile: Isocratic 40% A / 60% B.
Temperature: 30 °C. Causality: Elevated, stable temperatures reduce mobile phase viscosity, improving mass transfer kinetics within the 5 µm pores to yield sharper peaks and highly reproducible retention times.
Detection: UV at 280 nm. Causality: The extended conjugated π-system of the bromo-indole core exhibits strong, specific absorption at 280 nm, maximizing the signal-to-noise ratio while ignoring non-aromatic solvent impurities[5].
4. Sample Preparation :
Prepare a 1.0 mg/mL stock solution of the analyte in the mobile phase.
Causality: Dissolving the sample in the exact mobile phase composition prevents "solvent mismatch," a fluid dynamics phenomenon that causes peak distortion (fronting or splitting) at the solvent front.
The Self-Validating Injection Sequence
To establish absolute trustworthiness, the run sequence must bracket the unknown samples with known standards, proving continuous system suitability throughout the analysis.
Fig 2: Self-validating HPLC injection sequence ensuring continuous system suitability.
System Suitability Testing (SST) Criteria :
Resolution (
) : Must be > 2.0 between the main peak and the closest eluting impurity (e.g., the des-methyl precursor). This mathematically proves baseline separation.
Precision : The Relative Standard Deviation (RSD) of the peak area from triplicate sample injections must be < 2.0%, proving autosampler and pump fidelity.
Tailing Factor (
) : Must be ≤ 1.5, verifying column health and the effectiveness of the formic acid modifier.
Conclusion
For the purity analysis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, RP-HPLC provides the most reliable, robust platform for general batch release and precursor tracking. However, laboratories engaged in complex synthesis pathways should maintain NP-HPLC capabilities as an orthogonal validation tool to rule out isomeric contamination. By adhering to the self-validating protocols outlined above, analytical scientists can guarantee the integrity of their data and the quality of their downstream pharmaceutical products.
A Comprehensive Guide to the Comparative Reactivity of 5-Bromoindoles vs. 5-Chloroindoles for Researchers and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Consequently, the strategic functionalization of the indole ring i...
Author: BenchChem Technical Support Team. Date: March 2026
The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Consequently, the strategic functionalization of the indole ring is a cornerstone of modern synthetic chemistry. Halogenated indoles, particularly those substituted at the 5-position, serve as versatile building blocks for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of the reactivity of two common halogenated indoles: 5-bromoindole and 5-chloroindole. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately accelerating the drug discovery and development process.
At a Glance: Key Reactivity Differences
Property
5-Bromoindole
5-Chloroindole
Rationale
General Reactivity in Cross-Coupling
Higher
Lower
The Carbon-Bromine (C-Br) bond is weaker and more easily undergoes oxidative addition to palladium catalysts compared to the Carbon-Chlorine (C-Cl) bond.
Often requires more forcing conditions, higher catalyst loadings, and specialized, electron-rich ligands.
The higher activation energy for C-Cl bond cleavage necessitates more robust catalytic systems.
Cost and Availability
Generally more readily available and often more cost-effective for initial synthesis.
Can be synthesized from 5-bromoindole via halogen exchange, which can be a cost-effective strategy for large-scale production.[1]
The direct bromination of indole is often more straightforward than chlorination.
Lipophilicity (Calculated logP)
~3.1
~2.9
Bromine is more lipophilic than chlorine, which can influence the physicochemical properties of the final compounds.[2]
Deep Dive: Comparative Reactivity in Key Transformations
The choice between a 5-bromo or 5-chloroindole starting material has significant implications for the synthetic strategy, particularly in the context of palladium-catalyzed cross-coupling reactions. The fundamental difference lies in the bond dissociation energies of the C-Br and C-Cl bonds, with the former being lower and thus more susceptible to oxidative addition, the rate-determining step in many cross-coupling cycles.[3]
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds. Here, the superior reactivity of 5-bromoindole is most pronounced.
Experimental Data Summary: Suzuki-Miyaura Coupling
*While not a direct comparison on 5-haloindoles, this data on the analogous 5-bromoindazole scaffold clearly demonstrates the high efficiency of modern palladium catalysts.[4]
**This example on a related polyhalogenated aniline highlights that with the right catalyst system, even less reactive C-Cl bonds can be coupled effectively, although typically under more forcing conditions than their bromo counterparts.[3]
Causality Behind Experimental Choices:
For 5-bromoindoles, a wide range of palladium catalysts, including those with less electron-rich phosphine ligands like PPh₃, can effect the transformation, albeit with varying degrees of success.[4] However, for the less reactive 5-chloroindoles, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often mandatory to facilitate the challenging oxidative addition step.[5] The higher temperatures and longer reaction times frequently required for 5-chloroindoles can also lead to undesired side reactions and decomposition, necessitating careful optimization.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 5-haloindoles.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, 5-bromoindoles are generally more reactive substrates than their 5-chloro counterparts in this transformation.
Experimental Data Insights:
Direct comparative studies on 5-bromo vs. 5-chloroindole are scarce in the literature. However, the broader principles of aryl halide reactivity in Buchwald-Hartwig amination are well-established. For aryl bromides, a wider range of palladium catalysts and reaction conditions are effective. For aryl chlorides, the use of highly active catalysts, often featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos), is crucial for achieving good yields.[6][7]
Causality Behind Experimental Choices:
The catalytic cycle of the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to the palladium(0) complex.[8] The stronger C-Cl bond in 5-chloroindole makes this step more challenging, necessitating more potent catalytic systems to achieve reasonable reaction rates. The choice of base is also critical and can influence the rate-determining step of the reaction.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Once again, the reactivity trend favors 5-bromoindole over 5-chloroindole.
Experimental Data Insights:
While numerous examples of Sonogashira couplings with 5-bromoindoles exist, reactions with 5-chloroindoles are less common and typically require more specialized conditions.[10] Often, copper-free conditions are employed to avoid the formation of diacetylene byproducts from the homocoupling of the terminal alkyne, a common side reaction.[11] For less reactive aryl chlorides, higher temperatures and more active catalyst systems are generally necessary.
Lithiation-Borylation: A Pathway to Further Functionalization
The lithiation of the indole ring followed by trapping with a boron electrophile is a powerful strategy for introducing a boronic ester moiety, which can then be used in subsequent Suzuki-Miyaura couplings. This two-step sequence is known as the lithiation-borylation reaction.[12]
Electrophilic Aromatic Substitution: The Influence of Halogens
In electrophilic aromatic substitution (EAS) reactions, the halogen at the 5-position acts as a deactivating group due to its electron-withdrawing inductive effect, while also being an ortho-, para-director due to the electron-donating resonance effect of its lone pairs. Since the 5-position is occupied, electrophilic attack will be directed to the other positions on the benzene ring, primarily C-4 and C-6.
The slightly different electronic properties of bromine and chlorine can lead to subtle differences in reactivity and regioselectivity. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. For halogens, the inductive effect generally dominates their deactivating nature. The precise regiochemical outcome of an EAS reaction on a 5-haloindole will be a complex interplay of these electronic effects and steric hindrance.[13][14]
Practical Considerations and Protocol Selection
For Suzuki-Miyaura Coupling of 5-Bromoindole:
A robust starting point is the use of a palladium catalyst with a moderately electron-rich and bulky phosphine ligand.
Protocol: To a solution of 5-bromoindole (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.03 mmol) is then added, and the reaction is heated to 90 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography.
For Suzuki-Miyaura Coupling of 5-Chloroindole:
A more active catalyst system is generally required.
Protocol: In a glovebox, a reaction vial is charged with 5-chloroindole (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and a pre-catalyst such as XPhos Pd G2 (0.02 mmol). Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 110 °C for 12-24 hours. After cooling, the reaction is worked up as described for the 5-bromoindole protocol.
For Buchwald-Hartwig Amination of 5-Bromoindole:
Protocol: A mixture of 5-bromoindole (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (0.01 mmol) with a ligand like BINAP (0.02 mmol) in toluene (5 mL) is degassed and heated to 100 °C for 8-16 hours. The reaction is then cooled, diluted with an organic solvent, and washed with water. The product is isolated after drying, concentration, and purification.
Conclusion
The choice between 5-bromoindole and 5-chloroindole as a synthetic precursor is a critical decision that should be guided by a thorough understanding of their comparative reactivity. For most transition-metal-catalyzed cross-coupling reactions, 5-bromoindole offers the advantage of higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and often a broader choice of catalyst systems. However, with the advent of highly active palladium catalysts featuring bulky, electron-rich ligands, the coupling of the less reactive but potentially more cost-effective (on a large scale) 5-chloroindoles has become increasingly feasible. Ultimately, the optimal choice will depend on the specific transformation, the desired scale of the reaction, the availability and cost of starting materials, and the need to fine-tune the physicochemical properties of the final product. This guide provides the foundational knowledge and practical insights to enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
Singleton, D. A., & Blackmond, D. G. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(46), 14696–14702.
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
Academia.edu. Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. [Link]
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Heterocycles, 60(2), 379.
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025).
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 253–297.
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (2012). Journal of Chemical Sciences, 124(3), 633–639.
Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors.
Ciaffoni, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8049–8062.
Brown, J. J., & Cockroft, S. L. (2013). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
Validation of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate Synthesis by LC-MS
A Comparative Guide for Analytical Method Selection Executive Summary & Strategic Context In the development of broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and indole-based kinase inhibitors, methyl 5-br...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Analytical Method Selection
Executive Summary & Strategic Context
In the development of broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and indole-based kinase inhibitors, methyl 5-bromo-1-methyl-1H-indole-3-carboxylate serves as a critical pharmacophore scaffold. Its synthesis typically involves the N-methylation of methyl 5-bromo-1H-indole-3-carboxylate.
However, this synthetic step is prone to specific failure modes:
Regioisomerism: Competition between N-methylation (desired) and O-methylation (if keto-enol tautomerism is accessible) or C-methylation.
Incomplete Conversion: Presence of the unmethylated precursor (methyl 5-bromo-1H-indole-3-carboxylate).
Over-halogenation: Formation of dibromo species if the starting material quality is low.
This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior method for rapid reaction monitoring and purity assessment compared to traditional NMR or HPLC-UV techniques.
Comparative Analysis: LC-MS vs. Alternatives
While NMR is the gold standard for de novo structural elucidation, it lacks the sensitivity and throughput required for routine synthetic validation of this specific brominated indole.
Performance Matrix: Analytical Method Suitability
Feature
LC-MS (Recommended)
1H NMR
HPLC-UV
Primary Utility
Identity confirmation & Impurity profiling
Structural certainty
Purity quantification
Sample Requirement
Microgram scale (crude compatible)
Milligram scale (needs purity)
Microgram scale
Specificity
High (Mass + Isotope Pattern)
High (Chemical Shift)
Low (Retention time only)
Bromine Validation
Excellent (Distinct 1:1 isotope ratio)
Indirect (Coupling constants)
None
Throughput
High (5-10 min/run)
Low (Acquisition + Processing)
High
Limit of Detection
< 1 ng/mL
~10 µg/mL
~100 ng/mL
Why LC-MS Wins for This Application
The Bromine Signature: The natural isotopic abundance of Bromine (
: 1:1) creates a distinct "twin peak" doublet in the mass spectrum. LC-MS allows instant verification of bromine incorporation, which HPLC-UV cannot provide.
differentiation of Methylation Sites: While NMR distinguishes N-Me from O-Me via chemical shift, LC-MS distinguishes them via fragmentation patterns (loss of methoxy vs. loss of methyl) and retention time shifts, without requiring the workup needed for NMR.
Validated Experimental Protocol
This protocol is designed as a self-validating system . The presence of the bromine isotope pattern serves as an internal check for ionization success.
A. Synthesis (Generation of Analyte)
Note: This step generates the sample for validation.
Precursor: Dissolve methyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) in DMF.
Base: Add
(2.0 eq) or (1.2 eq) at 0°C.
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at RT for 2 hours.
Quench: Dilute with water, extract with EtOAc. Use the organic layer for LC-MS.
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the ester).
Scan Range: m/z 100 – 600.
C. Visualizing the Workflow
Figure 1: Analytical workflow for validating the synthesis of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate.
Results & Interpretation
A. Mass Spectrum Analysis (The "Fingerprint")
For Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (
):
Monoisotopic Mass (
): 267.0
Isotope Mass (
): 269.0
Validation Criteria:
Parent Ion: You must observe two peaks of nearly equal intensity at m/z 268.0
and m/z 270.0.
Absence of Na+ Adducts: If peaks at m/z 290/292 are dominant, the source temperature is too low or salt concentration is too high.
B. Fragmentation Pathway (MS/MS)
To distinguish the product from isomers, apply Collision Induced Dissociation (CID).
Precursor: m/z 268.0
Primary Fragment: Loss of methoxy group (
, -31 Da) m/z 237.
Secondary Fragment: Loss of carbonyl (
, -28 Da) from the acyl ion m/z 209.
Figure 2: Characteristic fragmentation pathway for structural confirmation.
C. Impurity Profiling
LC-MS separates the desired product from common synthetic byproducts:
Compound
Structure Note
m/z (ESI+)
Retention Time (Relative)
Target Product
N-Methylated
268 / 270
1.00 (Reference)
Starting Material
N-H (Unreacted)
254 / 256
0.85 (Elutes earlier)
Hydrolysis Product
Carboxylic Acid
254 / 256
0.50 (Elutes much earlier)
Dibromo Impurity
5,6-Dibromo
346 / 348 / 350
1.20 (Elutes later)
Note: The N-Methyl group increases lipophilicity compared to the N-H starting material, resulting in a longer retention time on C18 columns.
Troubleshooting & Optimization
Issue: Signal Suppression.
Cause: High concentration of DMF or inorganic bases (
) in the injected sample.
Solution: Perform a liquid-liquid extraction (EtOAc/Water) before injection. Do not inject crude DMF reaction mixtures directly.
Issue: "Twin Peaks" Ratio Distortion.
Cause: If the 268:270 ratio is not ~1:1, it indicates interference from a co-eluting contaminant or detector saturation.
Solution: Dilute the sample 10x and re-inject.
Issue: No Ionization.
Cause: Indoles can be difficult to ionize.
Solution: Ensure Formic Acid is present in the mobile phase. If signal remains low, switch to APCI (Atmospheric Pressure Chemical Ionization) , which is often more robust for neutral indoles.
References
Parsons, T., et al. (2011).[1] Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Link
Wright, J. L., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PMC (NIH). Link
BenchChem. (2025).[2] A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. Link
Holzgrabe, U. (2008). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. Link
Gu, H., et al. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. Oak Ridge National Laboratory. Link
Benchmarking Indole-Based Kinase Inhibitors: A Comparative Guide to Assay Methodologies and SAR Validation
Introduction: The Indole Scaffold as an ATP Mimic In the realm of kinase inhibition, the indole scaffold is not merely a common structural motif; it is a privileged structure . Its ubiquity in FDA-approved drugs—such as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Indole Scaffold as an ATP Mimic
In the realm of kinase inhibition, the indole scaffold is not merely a common structural motif; it is a privileged structure . Its ubiquity in FDA-approved drugs—such as Sunitinib (Sutent), Osimertinib , and Alectinib —stems from its electronic and steric similarity to the purine ring of ATP.
For a medicinal chemist, the core objective is to design indole derivatives that compete with ATP for the kinase hinge region. The indole nitrogen (N1) and C3 positions are critical vectors for establishing hydrogen bonds with the backbone residues (e.g., the "gatekeeper" residue) within the ATP-binding pocket.
However, assessing these derivatives presents a unique bioanalytical challenge. Many indole derivatives exhibit intrinsic fluorescence or quenching properties, which can lead to catastrophic false positives in standard fluorescence-based High-Throughput Screening (HTS) assays. This guide outlines the optimal workflows to validate these compounds, prioritizing data integrity over simple throughput.
Mechanism of Action: Competitive Inhibition
The following diagram illustrates the competitive displacement mechanism essential for understanding how indole derivatives function at the molecular level.
Figure 1: Competitive binding mechanism where the indole scaffold displaces ATP at the hinge region, preventing substrate phosphorylation.
Comparative Analysis of Screening Platforms
Selecting the correct assay is the single most critical decision in your workflow. While Fluorescence Polarization (FP) and TR-FRET are popular for general HTS, they are high-risk for indole libraries due to autofluorescence interference [1, 2].
Technology Selection Matrix
Feature
Radiometric ()
Luminescence (ADP-Glo)
Fluorescence (TR-FRET/FP)
Methodology
Direct phosphate transfer
Enzymatic conversion of ADP Light
Antibody/Tracer binding
Sensitivity
Gold Standard (Femtomolar)
High (Low nanomolar)
Medium
Indole Compatibility
Excellent (No optical interference)
Excellent (Resistant to fluorescence)
Poor (High risk of false positives)
Throughput
Low (Wash steps/Filter plates)
High (Homogeneous)
Ultra-High
Cost
High (Waste disposal)
Moderate
Moderate/High
Primary Use
Late-stage confirmation
Primary Screening & IC50
Non-indole HTS
Expert Recommendation: For indole derivatives, Luminescent ADP detection (e.g., ADP-Glo) is the superior balance of throughput and accuracy. It avoids the optical interference common with indoles while maintaining high sensitivity [3, 4].
Protocol: Luminescent Kinase Assay (ADP-Glo)[1]
This protocol is designed to determine the IC50 of indole derivatives. It measures the generation of ADP, which is linearly correlated with kinase activity.
Experimental Workflow
Figure 2: Step-by-step workflow for the ADP-Glo luminescent assay, ensuring depletion of unreacted ATP before signal generation.
Detailed Methodology
1. Reagent Preparation:
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50
M DTT. Note: Fresh DTT is mandatory to prevent kinase oxidation.
Indole Preparation: Dissolve derivatives in 100% DMSO. Prepare 3-fold serial dilutions. Final DMSO concentration in the assay must be
to avoid solvent effects.
2. Kinase Reaction (10
L volume in 384-well plate):
Add 2.5
L of Indole derivative (4x conc).
Add 2.5
L of Kinase (4x conc). Incubate for 10 min to allow compound-enzyme equilibrium.
Add 5
L of ATP/Substrate mix (2x conc). Crucial: Use ATP concentration at apparent to ensure the assay is sensitive to ATP-competitive inhibitors.
Incubate at Room Temperature (RT) for 60 minutes.
3. ADP Detection:
Add 10
L ADP-Glo Reagent . Incubate 40 min at RT. Mechanism: This stops the kinase reaction and digests all unconsumed ATP.
Add 20
L Kinase Detection Reagent . Incubate 30 min at RT. Mechanism: Converts the generated ADP back to ATP, which is then used by Luciferase to produce light.
4. Data Analysis:
Measure Luminescence (RLU).
Calculate % Inhibition:
.
Validation: Ensure Z-Factor
for the plate to be valid.
Cellular Validation & Target Engagement
Biochemical potency (IC50) does not guarantee cellular efficacy. Indoles are lipophilic, which aids permeability, but they can be substrates for efflux pumps.
Recommended Cellular Assays
Target Engagement (Western Blot):
Objective: Prove the indole inhibits the specific phosphorylation event in intact cells.
Method: Treat cells (e.g., A549 or HeLa) with the indole derivative for 4–6 hours. Stimulate the pathway (e.g., with EGF) for 15 mins. Lyse and blot for p-Kinase vs. Total-Kinase .
Success Metric: Dose-dependent reduction in p-Kinase band intensity without loss of Total-Kinase.
Cell Viability (CTG/MTT):
Objective: Assess cytotoxicity.
Comparison: Compare the EC50 (viability) with the biochemical IC50. A ratio (EC50/IC50) > 1000 suggests poor permeability or off-target effects.
Structure-Activity Relationship (SAR) Insights
When analyzing your data, look for these trends specific to the indole scaffold:
C3 Substitution: This position often points toward the solvent-exposed region or the gatekeeper residue. Bulky groups here can improve selectivity but may reduce potency if the gatekeeper is small (e.g., Threonine).
N1 Hydrogen Bonding: The indole NH is a classic H-bond donor to the hinge region (e.g., Glu residues). Alkylation of N1 usually abolishes activity unless the binding mode is atypical (e.g., allosteric Type III/IV).
Halogenation (C5/C6): Adding Fluorine or Chlorine at C5 often improves metabolic stability and can enhance hydrophobic packing within the pocket (as seen in Sunitinib) [5].
References
BellBrook Labs. (2025). What Is the Best Kinase Assay? Retrieved from [Link]
Turek-Etienne, T. C., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays. Assay and Drug Development Technologies. Retrieved from [Link]
Ma, H., et al. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and Drug Development Technologies. Retrieved from [Link]
Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.[1] Biochemical and Biophysical Research Communications. Retrieved from [Link]
Proper waste management in drug development and synthetic chemistry is not just a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. Methyl 5-bromo-1-methyl-1H-indole-3-c...
Author: BenchChem Technical Support Team. Date: March 2026
Proper waste management in drug development and synthetic chemistry is not just a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a halogenated indole derivative frequently utilized as a building block in the synthesis of complex pharmacophores and kinase inhibitors[1].
Because this compound contains a covalently bound bromine atom, its disposal cannot be treated as standard organic waste[2]. This guide provides the mechanistic rationale and step-by-step operational procedures for the safe handling and disposal of this specific chemical and its associated waste streams.
Chemical Profiling & Hazard Characterization
Before initiating any disposal protocol, it is imperative to understand the physicochemical properties and hazard profile of the compound. Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate presents specific acute toxicity and irritant risks that dictate the required Personal Protective Equipment (PPE) and handling conditions.
The Mechanistic Rationale: Why Halogenated Segregation is Critical
In laboratory waste management, mixing halogenated waste (like brominated indoles) with non-halogenated waste is a severe operational failure[2]. The causality behind this strict segregation rule is rooted in combustion chemistry:
Prevention of Toxic Byproducts: When non-halogenated organic waste is incinerated, it combusts into CO₂ and H₂O. However, halogens act as flame retardants, quenching the free radicals necessary for complete combustion. If brominated compounds are processed in standard incinerators, they can recombine to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and furans (PBDFs).
Corrosive Gas Generation: The incineration of methyl 5-bromo-1-methyl-1H-indole-3-carboxylate generates hydrogen bromide (HBr) gas. Halogenated waste must be routed to specialized, high-temperature commercial incinerators equipped with alkaline flue-gas scrubbers to neutralize these corrosive emissions[3].
Cost and Compliance: Contaminating a bulk non-halogenated waste carboy with even a small amount of halogenated material reclassifies the entire volume as halogenated waste, drastically increasing disposal costs and EHS compliance burdens[4].
Step-by-Step Disposal Protocol
To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next.
Step 1: Source Identification and Segregation
Solid Waste: Collect all contaminated consumables (weighing boats, pipette tips, gloves, and empty reagent vials) that have come into contact with the solid powder. Place them in a designated, puncture-resistant solid hazardous waste bin lined with a compatible polymer bag[3].
Liquid Waste: If the compound is dissolved in a solvent (e.g., dichloromethane, chloroform, or even non-halogenated solvents like ethyl acetate), the entire solution must now be classified as Halogenated Organic Waste[4].
Step 2: Compatibility Verification
Verify that the waste stream does not contain incompatible materials. Do not add waste containing methyl 5-bromo-1-methyl-1H-indole-3-carboxylate to containers holding alkali metals (e.g., sodium, lithium) or strong oxidizers, as this can trigger violent exothermic reactions or explosions[2].
Step 3: Containerization (The 75% Rule)
Transfer liquid waste into a compatible High-Density Polyethylene (HDPE) or glass carboy.
Crucial Step: Never fill the waste container beyond 75% to 80% capacity[4]. Halogenated solvents often possess high vapor pressures. Ambient temperature fluctuations in the laboratory will cause vapor expansion; lacking sufficient headspace, the container may pressurize and rupture.
Keep the container tightly capped at all times unless actively adding waste to prevent the fugitive emission of toxic vapors[5].
Step 4: Labeling and Documentation
Attach a standardized "Hazardous Waste" tag to the container immediately upon the first drop of waste being added[4].
Explicitly check the "Halogenated" and "Toxic" hazard boxes.
Write out the full chemical name (Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate) and the solvent system. Do not use chemical structures or abbreviations, as EHS personnel and external contractors rely on clear nomenclature for safe transport[6].
Step 5: EHS Transfer
Store the active waste container in a secondary containment tray within a ventilated fume hood or a designated flammable/corrosive storage cabinet[2].
Once the container reaches 75% capacity, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final transfer to a licensed hazardous waste facility[3].
Disposal Workflow Visualization
Workflow for the segregation and disposal of halogenated indole derivative waste.
References
Loughborough University. "Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste chemicals". Centre for Biological Engineering. Available at: [Link]
Nipissing University. "Hazardous Materials Disposal Guide". Environmental Health and Safety. Available at: [Link]
The University of Hong Kong. "Rules and Guidelines on Chemical Safety: Handling Chemical Waste". HKU Mechanical Engineering. Available at: [Link]
Eastern Washington University. "Hazardous Waste Management Program". Environmental Health & Safety. Available at: [Link]